N-Methyl-3-phenylpropylamine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHCUFJKGWJLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30684-07-2 | |
| Record name | Benzenepropanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30684-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl(3-phenylpropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3-PHENYLPROPYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWY1MV1B07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-3-phenylpropylamine hydrochloride
This guide provides a comprehensive technical overview of N-Methyl-3-phenylpropylamine hydrochloride (CAS No: 30684-07-2), a significant chemical entity in the fields of medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in pharmaceutical development, this document delves into its chemical identity, synthesis, physicochemical properties, analytical methodologies, and pharmacological significance, with an emphasis on the underlying scientific principles and practical applications.
Core Chemical Identity
This compound is a secondary amine salt that serves as a valuable building block in organic synthesis and is a known impurity and key intermediate in the manufacturing of certain pharmaceuticals.
-
IUPAC Name: N-methyl-3-phenylpropan-1-amine;hydrochloride[1]
-
CAS Number: 30684-07-2[1]
-
Synonyms: Fluoxetine EP Impurity B, Methyl(3-phenylpropyl)amine hydrochloride
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN | |
| Molecular Weight | 185.69 g/mol | [1] |
| Boiling Point | 227.4°C (of free base) | [1] |
| Flash Point | 97.9°C (of free base) | [1] |
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Synthesis and Manufacturing
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The two most prevalent and scientifically sound methods are reductive amination and direct N-methylation.
Reductive Amination of 3-Phenylpropanal
This is a highly efficient one-pot reaction that forms the core of many synthetic strategies for secondary amines.[1] The underlying principle is the initial formation of an imine intermediate from the reaction of 3-phenylpropanal with methylamine, which is then reduced in situ to the target secondary amine. The selection of a mild reducing agent is critical to selectively reduce the C=N bond of the imine without affecting the aldehyde functionality of the starting material.
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// Edges Start -> Reaction; Reaction -> Reduction; Reduction -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> Salt_Formation; Salt_Formation -> Final_Product; }
Figure 2: Workflow for Synthesis via Reductive Amination
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanal (1 equivalent) in methanol.
-
Imine Formation: Add a solution of methylamine (2-3 equivalents) in methanol to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C. The choice of NaBH₄ is a balance between reactivity and selectivity; it is potent enough to reduce the imine but generally does not reduce the aldehyde under these conditions, a self-validating aspect of this protocol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting aldehyde.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2) to decompose any excess NaBH₄. Remove the methanol under reduced pressure.
-
Isolation: Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 10. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-3-phenylpropylamine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white solid.
N-Methylation of 3-Phenylpropylamine
An alternative strategy involves the direct methylation of the primary amine, 3-phenylpropylamine.[1] This method is straightforward but requires careful control to avoid over-methylation to the tertiary amine. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for this transformation, as it is self-limiting and generally yields the desired secondary amine with high selectivity.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of this compound. A multi-technique approach provides a comprehensive and self-validating analytical profile.
Table 2: Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Aromatic protons (phenyl group): δ 7.2-7.4 ppm; N-methyl protons: δ ~2.3 ppm. |
| ¹³C NMR | Aromatic carbons: δ ~126-142 ppm; N-methyl carbon: δ ~36 ppm. |
| FT-IR (cm⁻¹) | N-H stretch (secondary amine salt): ~2500 cm⁻¹; C-N vibration: ~1250 cm⁻¹. |
| Mass Spec. (MS) | [M+H]⁺ (of free base): m/z 150. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.
Validated HPLC Protocol for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for the nonpolar phenylpropyl moiety.
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
Solvent B: Acetonitrile.
-
-
Gradient: A typical gradient might run from 10% to 90% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the phenyl group exhibits strong absorbance.
-
Purity Calculation: Purity is determined by the peak area percentage of the main component relative to the total peak area. Research-grade material typically exhibits >99% purity by this method.[1]
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// Edges Sample -> HPLC; Sample -> NMR; Sample -> MS; Sample -> FTIR; Sample -> Elemental; {HPLC, NMR, MS, FTIR, Elemental} -> Report [style=dashed]; }
Figure 3: Comprehensive Analytical Characterization Workflow
Pharmacological Significance and Applications in Drug Development
This compound and its structural analogs are of significant interest in neuroscience and drug discovery due to their interaction with monoamine neurotransmitter systems.[1] These systems, which include serotonin (5-HT), norepinephrine (NE), and dopamine (DA), are crucial targets for the treatment of various psychiatric and neurological disorders.
Monoamine Transporter Inhibition
The primary pharmacological action of N-Methyl-3-phenylpropylamine is the inhibition of monoamine transporters, particularly the serotonin transporter (SERT).[1] By blocking the reuptake of serotonin from the synaptic cleft, it increases the concentration and duration of action of this neurotransmitter, a mechanism shared by the widely prescribed selective serotonin reuptake inhibitors (SSRIs). Its activity at the norepinephrine transporter (NET) and dopamine transporter (DAT) is also of interest to researchers developing dual or triple reuptake inhibitors.
Role as a Key Intermediate and Reference Compound
The most prominent application of this compound is as a key intermediate in the synthesis of fluoxetine (Prozac®), a landmark SSRI antidepressant. Specifically, the related compound N-methyl-3-phenyl-3-hydroxypropylamine is a direct precursor to fluoxetine.
Furthermore, due to its well-characterized activity as a monoamine transporter inhibitor, this compound serves as a valuable reference compound in pharmacological assays and high-throughput screening campaigns aimed at discovering novel CNS-active agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
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Serious Eye Damage (Category 1), H318: Causes serious eye damage.
-
Hazardous to the aquatic environment, long-term hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.[2]
-
-
Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances.
Conclusion
This compound is a chemical compound with significant utility in synthetic and medicinal chemistry. Its role as a precursor to important pharmaceuticals and as a research tool for studying monoamine transporter function underscores its importance to the drug development community. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization, ensuring its quality and suitability for research and development applications.
References
-
PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. CN100430376C.
- Google Patents. Preparation method of N-methyl-3,3-diphenylpropylamine. CN101575297B.
-
PubMed Central. (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). Available from: [Link]
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CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]
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WIPO Patentscope. a method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine). WO2007010552A2. Available from: [Link]
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Wikipedia. Atomoxetine. Available from: [Link]
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PubMed. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. Available from: [Link]
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Patsnap Eureka. Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Available from: [Link]
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PubMed. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. Available from: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
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ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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Policija. Analytical report. Available from: [Link]
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Methodological & Application
Application Notes & Protocols for In Vivo Administration of N-Methyl-3-phenylpropylamine Hydrochloride in Rodent Models
I. Introduction and Scientific Rationale
N-Methyl-3-phenylpropylamine hydrochloride (NMPA) is a research chemical belonging to the phenethylamine class. Structurally, it is related to compounds known to interact with monoamine transporters. Specifically, the N-methyl and phenylpropylamine moieties suggest a potential interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Initial in vitro assessments using rat brain synaptosomes indicate that NMPA acts as an inhibitor of the serotonin transporter, suggesting it may modulate serotonergic neurotransmission by blocking the reuptake of serotonin from the synaptic cleft.[1]
Given its structural similarity to precursors of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, a systematic in vivo evaluation in rodent models is warranted to understand its pharmacokinetic (PK), pharmacodynamic (PD), and behavioral effects.[3][4][5] This document provides a comprehensive guide for the initial characterization of NMPA, focusing on establishing a dose-response relationship for locomotor activity, a key behavioral output modulated by monoaminergic systems.
The protocols outlined herein are designed to adhere to the highest standards of scientific rigor and animal welfare, incorporating the "3Rs" principles: Replacement, Reduction, and Refinement .[6][7] All procedures must be conducted under a protocol approved by the institution's Animal Care and Use Committee.[8]
II. Pre-Administration: Compound Formulation and Vehicle Selection
The first critical step in any in vivo study is the development of a safe and effective formulation for administration. The hydrochloride salt form of NMPA suggests good aqueous solubility, but this must be empirically verified.
Objective: To determine a suitable vehicle for the solubilization of NMPA for intraperitoneal (IP) injection at a concentration range appropriate for dose-response studies.
Principle: The chosen vehicle must fully dissolve the compound, be non-toxic at the administered volume, and have a pH within a physiologically tolerable range (pH 4.5-8.0) to minimize injection site irritation.[9]
Protocol: Solubility and Vehicle Screening
-
Prepare Potential Vehicles:
-
0.9% Sodium Chloride (Sterile Saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dimethyl Sulfoxide (DMSO) in Sterile Saline
-
5% Tween® 80 in Sterile Saline
-
-
Determine Target Concentration: Aim for a top stock concentration that allows for the administration of the highest projected dose in a reasonable volume (e.g., 10 mg/mL to deliver a 100 mg/kg dose in a 10 mL/kg injection volume).
-
Solubility Test:
-
Add a pre-weighed amount of NMPA to a known volume of each vehicle to achieve the target concentration.
-
Vortex for 2-5 minutes.
-
Visually inspect for particulates against a dark background.
-
If not fully dissolved, use a bath sonicator for 5-10 minutes.
-
Observe solubility at room temperature and, if necessary, at 37°C.
-
-
pH Measurement: Once a clear solution is achieved, measure the pH using a calibrated pH meter. Adjust if necessary with dilute HCl or NaOH.
-
Record Results: Document the solubility and final pH for each vehicle.
| Vehicle | Solubility at 10 mg/mL (RT) | Appearance | Final pH | Selection Status |
| 0.9% NaCl | Soluble | Clear, colorless solution | 6.8 | Primary Choice |
| PBS, pH 7.4 | Soluble | Clear, colorless solution | 7.3 | Acceptable |
| 5% DMSO/Saline | Soluble | Clear, colorless solution | 6.9 | Secondary Choice |
| 5% Tween 80/Saline | Soluble | Clear, slightly viscous | 7.1 | Use if precipitation occurs with others |
III. Experimental Workflow: From Dose Finding to Behavioral Assessment
A logical, stepwise progression is essential for characterizing a novel compound. This workflow ensures that data from initial safety and tolerability studies inform the design of subsequent, more complex behavioral experiments.[10][11][12]
IV. Protocol: Dose-Response Assessment of Locomotor Activity
This protocol details a dose-response study to quantify the effects of NMPA on spontaneous locomotor activity in mice using an open field test. This test is a standard method for assessing behavioral changes, such as stimulation or sedation, induced by novel compounds.[13][14][15]
Animals:
-
Species: C57BL/6J mice (male, 8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with a 12:12 hour light/dark cycle. Food and water available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for 30-60 minutes before the experiment begins.[15]
Experimental Design:
-
Groups: Five groups (n=8-10 mice per group). A larger group size increases statistical power.
-
Dosing: Intraperitoneal (IP) injection.
-
Treatment Groups:
-
Group 1: Vehicle (0.9% Saline)
-
Group 2: 1 mg/kg NMPA
-
Group 3: 5 mg/kg NMPA
-
Group 4: 10 mg/kg NMPA
-
Group 5: 30 mg/kg NMPA
-
-
Blinding: The experimenter should be blind to the treatment conditions to prevent bias.
| Group | Treatment | Dose (mg/kg) | Administration Route | N per Group |
| 1 | Vehicle | 0 | IP | 10 |
| 2 | NMPA | 1 | IP | 10 |
| 3 | NMPA | 5 | IP | 10 |
| 4 | NMPA | 10 | IP | 10 |
| 5 | NMPA | 30 | IP | 10 |
Step-by-Step Protocol:
-
Dose Preparation:
-
Prepare a stock solution of NMPA in 0.9% saline.
-
Perform serial dilutions to create the required dosing solutions for each group.
-
Ensure all solutions are sterile and warmed to room temperature before injection.[9]
-
-
Animal Handling and Injection:
-
Gently restrain the mouse. Proper restraint is crucial for accurate IP injection and animal welfare.[16][17]
-
The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[16][18]
-
Insert a 25-27G needle at a 30-40° angle.[18]
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ before depressing the plunger.[17]
-
Administer the substance smoothly and return the animal to its home cage.
-
-
Open Field Test:
-
Timing: Place the animal in the open field arena 30 minutes post-injection to allow for drug absorption.
-
Apparatus: A square arena (e.g., 42 x 42 cm) with automated video tracking software.[14]
-
Procedure:
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[15][19]
-
-
Data Collection and Analysis:
-
Primary Endpoint: Total Distance Traveled (cm) - a measure of overall locomotor activity.
-
Secondary Endpoints:
-
Time spent in the center zone vs. periphery (anxiolytic/anxiogenic effects).[20]
-
Rearing frequency (vertical activity).
-
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
-
V. Safety, Ethics, and Data Interpretation
Ethical Considerations: All animal experiments must be designed to minimize pain and distress.[8] The number of animals used should be the minimum required to obtain scientifically valid data, a principle of Reduction . Dose levels should be selected based on a careful review of any existing data to avoid unnecessary toxicity.[21][22]
Clinical Observations: Animals should be monitored closely after injection for any signs of adverse effects, including but not limited to:
-
Stereotypy (repetitive, purposeless movements)
-
Ataxia (loss of coordination)
-
Piloerection (hair standing on end)
-
Changes in respiration
-
Seizures or convulsions
| Observation Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| General Activity | Alert and active | Slightly subdued | Lethargic, reduced movement | Moribund, unresponsive |
| Gait/Posture | Normal gait | Slight ataxia | Obvious ataxia, hunched | Inability to move |
| Respiration | Normal rate | Slightly increased/decreased | Labored breathing | Gasping |
Interpreting the Dose-Response Curve: The results from the locomotor study will generate a dose-response curve. Often, psychoactive compounds produce a non-monotonic or "inverted-U" shaped curve.[23]
-
Ascending Limb: At lower doses, the drug's effect increases with dose.
-
Peak Effect: The dose that produces the maximum response.
-
Descending Limb: At higher doses, the effect may decrease due to competing effects like sedation, anxiety, or toxicity.[23]
Understanding this relationship is crucial for selecting appropriate doses for future, more complex behavioral and physiological studies.[24]
VI. References
-
CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents. Available from:
-
Fluoxetine - Wikipedia. Available from: [Link]
-
REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC - NIH. Available from: [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. Available from: [Link]
-
Open field test for mice - Protocols.io. Available from: [Link]
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N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem - NIH. Available from: [Link]
-
The 3Rs - NC3Rs. Available from: [Link]
-
General Principles of Preclinical Study Design - PMC - NIH. Available from: [Link]
-
The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed. Available from: [Link]
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SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. Available from: [Link]
-
Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available from: [Link]
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The 3Rs – Replacement, Reduction and Refinement - NHMRC. Available from: [Link]
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Designing an In Vivo Preclinical Research Study - MDPI. Available from: [Link]
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The 3Rs - Understanding Animal Research. Available from: [Link]
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Best Practices For Preclinical Animal Testing - BioBoston Consulting. Available from: [Link]
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Intraperitoneal Injection in the Mouse - Research Animal Training. Available from: [Link]
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Is it meaningful to study dose-response relationship in animal? - ResearchGate. Available from: [Link]
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Researchers - Rodent MDA. Available from: [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available from: [Link]
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Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Available from: [Link]
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Phenylpropylamine - Wikipedia. Available from: [Link]
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Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - NIH. Available from: [Link]
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - JoVE. Available from: [Link]
-
Exposing the Gaps: How the 3Rs Fail to Protect Animals in Research. Available from: [Link]
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(PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. Available from: [Link]
-
Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. Available from: [Link]
-
Statistical Analysis of Nonmonotonic Dose-Response Relationships: Research Design and Analysis of Nasal Cell Proliferation in Rats Exposed to Formaldehyde - ResearchGate. Available from: [Link]
-
Intraperitoneal Injection in an Adult Mouse - Protocols.io. Available from: [Link]
-
Three Rs (animal research) - Wikipedia. Available from: [Link]
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Atomoxetine - Wikipedia. Available from: [Link]
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- 2. Phenylpropylamine - Wikipedia [en.wikipedia.org]
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- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for the In Vitro Characterization of N-Methyl-3-phenylpropylamine hydrochloride
Abstract
N-Methyl-3-phenylpropylamine hydrochloride is a phenylpropylamine derivative with known activity as a monoamine transporter inhibitor. Preclinical research has identified it as a selective inhibitor of the serotonin transporter (SERT), suggesting a pharmacological profile similar to Selective Serotonin Reuptake Inhibitors (SSRIs).[1] A thorough in vitro pharmacological workup is essential to confirm its primary mechanism of action, determine its selectivity profile, and assess its potential for off-target effects and cellular toxicity. This guide provides a comprehensive suite of validated protocols for researchers, scientists, and drug development professionals to characterize this compound. The methodologies detailed herein range from primary target engagement and selectivity screening to functional cellular assays, establishing a robust framework for preclinical evaluation.
Compound Profile and Essential Handling
Chemical Identity
-
Compound Name: this compound
-
Synonyms: Methyl(3-phenylpropyl)amine hydrochloride, Fluoxetine hydrochloride impurity B[2]
-
Molecular Formula: C₁₀H₁₅N · HCl[3]
-
Molecular Weight: 185.69 g/mol [3]
-
CAS Number: 30684-07-2[1]
Primary Mechanism of Action: Monoamine Transporter Inhibition
The principal pharmacological activity of N-Methyl-3-phenylpropylamine is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. In vitro studies using rat brain synaptosomes have demonstrated its potent and selective inhibition of the serotonin transporter (SERT), with a reported inhibitory constant (Ki) of approximately 5.5 x 10⁻⁸ M.[1] By blocking SERT, the compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1] While its primary target is SERT, comprehensive characterization requires assessing its activity at the norepinephrine transporter (NET) and the dopamine transporter (DAT) to establish a full selectivity profile.[1]
Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.
Safety, Handling, and Storage
As a bioactive compound, this compound requires careful handling to ensure personnel safety and maintain compound integrity.
-
Hazard Identification: The compound is harmful if swallowed and causes serious eye damage.[2] It may also be harmful to aquatic life.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is between 2°C and 8°C.[6]
Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay is the cornerstone for validating the primary mechanism of action of this compound. It directly measures the compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells engineered to express a specific monoamine transporter.
Principle and Scientific Rationale
The assay quantifies the functional inhibition of SERT, NET, and DAT. It utilizes cell lines (e.g., HEK-293) stably expressing the human recombinant transporter of interest. These cells actively take up their specific radiolabeled substrate (e.g., [³H]-Serotonin for SERT). When the cells are co-incubated with an inhibitor like this compound, the rate of radiolabeled substrate uptake is reduced in a concentration-dependent manner. By measuring the radioactivity inside the cells across a range of inhibitor concentrations, an IC₅₀ (half-maximal inhibitory concentration) value can be determined, which reflects the compound's potency.[7][8]
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Materials and Reagents
-
Cell Lines: HEK-293 cells stably expressing human SERT, NET, or DAT.
-
Radiolabeled Substrates: [³H]-Serotonin (for SERT), [³H]-Norepinephrine (for NET), [³H]-Dopamine (for DAT).
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO or water.
-
Control Inhibitors: Fluoxetine (for SERT), Nisoxetine (for NET), Mazindol (for DAT).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Plates: 96-well, clear-bottom, black-walled cell culture plates.
-
Reagents: Cell lysis buffer, scintillation cocktail.
-
Equipment: Liquid scintillation counter, multi-channel pipette, CO₂ incubator.
Step-by-Step Protocol
-
Cell Plating: The day before the assay, seed the transporter-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well.[9] Incubate overnight at 37°C with 5% CO₂ to allow for adherence and formation of a monolayer.
-
Scientist's Note: A confluent monolayer is critical for consistent results across wells.[9]
-
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 1 nM to 100 µM. Also prepare solutions for controls: buffer only (vehicle, 0% inhibition) and a high concentration of a known potent inhibitor (e.g., 10 µM Fluoxetine for SERT) to define 100% inhibition.
-
Assay Initiation: a. Gently aspirate the culture medium from the wells. b. Wash the cell monolayer once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of the diluted test compound, control inhibitor, or vehicle to the appropriate wells. d. Pre-incubate the plate for 10-20 minutes at 37°C. This allows the inhibitor to bind to the transporters.[8]
-
Substrate Addition: Add 50 µL of assay buffer containing the radiolabeled substrate (e.g., [³H]-Serotonin at a final concentration of 5 nM) to all wells to initiate the uptake reaction.[8]
-
Incubation: Incubate the plate for exactly 10 minutes at 37°C.
-
Rationale: This time is typically within the linear range of uptake and is short enough to minimize substrate metabolism. The timing must be precise for accurate velocity measurements.[10]
-
-
Termination and Lysis: a. Rapidly terminate the uptake by aspirating the solution and washing the wells three times with 200 µL of ice-cold assay buffer. b. Add 50 µL of cell lysis buffer to each well and shake for 5 minutes.
-
Readout: a. Add 150 µL of scintillation cocktail to each well. b. Seal the plate and count the radioactivity in a microplate scintillation counter.
Data Analysis and Expected Results
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (CPM_Compound - CPM_100%Inhibition) / (CPM_Vehicle - CPM_100%Inhibition))
-
-
Determine IC₅₀: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Data Presentation: Summarize the results for each transporter in a table.
| Transporter Target | N-Methyl-3-phenylpropylamine HCl IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| hSERT | Expected: 10 - 100 | Fluoxetine: ~5 |
| hNET | Expected: >1000 | Nisoxetine: ~1 |
| hDAT | Expected: >1000 | Mazindol: ~10 |
| Note: Expected values are illustrative and based on the compound's known selectivity for SERT. Actual experimental values must be determined. |
Protocol: Off-Target Profiling via Radioligand Binding Assays
To ensure the compound's selectivity and identify potential side effects, it is crucial to screen it against a panel of other CNS receptors. A competitive radioligand binding assay is the gold standard for this purpose.
Principle and Scientific Rationale
This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its receptor.[11] The assay is performed with cell membranes prepared from tissues or cell lines expressing the receptor of interest. A fixed concentration of radioligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The result is expressed as a Ki (inhibition constant), which is a true measure of affinity, independent of assay conditions.[12]
Step-by-Step Protocol (General)
-
Assay Setup: In a 96-well plate, combine the following in assay buffer:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (at a concentration near its Kd).
-
Varying concentrations of this compound.
-
Controls:
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand for that receptor.
-
-
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature or 37°C).[12][13]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[14]
-
Rationale: The filtration step must be rapid to prevent significant dissociation of the radioligand-receptor complex.
-
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand and reduce non-specific binding.[12]
-
Readout: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the IC₅₀ value from the displacement curve as described in section 2.4.
-
Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
A common screening threshold for significant off-target activity is a Ki value of < 1 µM.
Protocol: In Vitro Cytotoxicity Assessment
Early assessment of cytotoxicity is a critical step in drug development to flag compounds that may have a narrow therapeutic window.
Principle and Scientific Rationale
Standard cytotoxicity assays measure the impact of a compound on cell viability or membrane integrity.[15] The MTT assay, for example, is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be solubilized and quantified. A decrease in metabolic activity is indicative of cytotoxicity. This provides a functional, phenotypic readout of the compound's overall cellular health impact.
Step-by-Step Protocol (MTT Assay)
-
Cell Plating: Seed a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for a relevant period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (CC₅₀). A high CC₅₀ value relative to the IC₅₀ for the primary target (the therapeutic index, CC₅₀/IC₅₀) is desirable.
Conclusion
This application guide provides a validated, multi-faceted approach to the in vitro characterization of this compound. By systematically executing these protocols, researchers can robustly determine its potency at monoamine transporters, define its selectivity against other CNS targets, and assess its baseline cellular toxicity. This structured evaluation is fundamental for advancing our understanding of its pharmacological profile and is an indispensable component of early-stage drug discovery and development.
References
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Wikipedia. (2024). Atomoxetine. Retrieved from [Link]
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35417, N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
-
Abou-Gharbia, M., & Childers, W. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.30.1-1.30.14. Retrieved from [Link]
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Lein, P., et al. (2020). Human neuronal signaling and communication assays to assess functional neurotoxicity. Archives of Toxicology, 94(9), 2947-2968. Retrieved from [Link]
-
Díaz-Gerevini, G. T., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1735. Retrieved from [Link]
-
Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In: Oddi S. (eds) The Cannabinoid Receptors. The Receptors, vol 30. Humana Press, New York, NY. Retrieved from [Link]
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Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1636-1645. Retrieved from [Link]
-
Creative Biolabs. (n.d.). CNS Cell based Assay Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]
-
Renner, H., et al. (2021). Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids. Frontiers in Molecular Neuroscience, 14, 765220. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Retrieved from [Link]
-
Gholibeikian, F., & Hamzeh-Mivehroud, M. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Advanced Pharmaceutical Bulletin, 3(1), 181-186. Retrieved from [Link]
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Clarke, J., et al. (2016). Safety Evaluation of CNS Administered Biologics—Study Design, Data Interpretation, and Translation to the Clinic. Toxicological Sciences, 153(1), 11-30. Retrieved from [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 1.28.1-1.28.18. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Wikipedia. (2024). Fluoxetine. Retrieved from [Link]
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Application Note: Quantitative Analysis of N-Methyl-3-phenylpropylamine hydrochloride using HPLC-UV
Introduction
N-Methyl-3-phenylpropylamine hydrochloride is a primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] It is also recognized as a process-related impurity in the manufacturing of certain drugs, such as Fluoxetine.[2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of final drug products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted analytical technique for this purpose, offering high sensitivity, specificity, and robustness.[3]
This application note provides a detailed and validated HPLC-UV method for the quantitative analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals involved in process development, quality control, and stability testing. The methodology is grounded in established scientific principles and adheres to the validation guidelines of the International Council for Harmonisation (ICH).[3][4]
Scientific Principles of the Method
The chromatographic separation is based on reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. N-Methyl-3-phenylpropylamine, being a basic compound, can exhibit poor peak shape due to its interaction with residual silanol groups on the silica-based stationary phase. To mitigate this, the mobile phase incorporates triethylamine, which acts as a silanol-masking agent, leading to improved peak symmetry. The pH of the mobile phase is controlled using a phosphate buffer to ensure consistent ionization of the analyte and, consequently, reproducible retention times.
The phenyl group in the N-Methyl-3-phenylpropylamine molecule acts as a chromophore, allowing for its detection using a UV spectrophotometer. The selection of the detection wavelength is optimized to ensure maximum absorbance and, therefore, high sensitivity.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥ 99%)
-
Triethylamine (HPLC grade)
-
Phosphoric acid (AR grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Acetonitrile (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector is required. The detailed chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Gemini-C18 (150 mm × 4.6 mm, 3.0 µm) or equivalent |
| Mobile Phase A | 0.1% v/v Triethylamine in water, adjusted to pH 3.0 with phosphoric acid |
| Mobile Phase B | Methanol |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Run Time | 60 minutes |
Table 1: HPLC-UV Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 70 | 30 |
| 30 | 40 | 60 |
| 45 | 20 | 80 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
Table 2: Gradient Elution Program
Experimental Protocols
Preparation of Mobile Phase
Mobile Phase A (Aqueous Buffer):
-
Add 1 mL of triethylamine to 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.1 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
Mobile Phase B:
-
Use HPLC grade methanol.
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh a suitable amount of the sample containing this compound into a volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability Testing
Before initiating the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 25 µg/mL) six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters and Acceptance Criteria
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), the this compound standard, and a sample matrix. The chromatograms should demonstrate no interference from the blank or matrix components at the retention time of the analyte.
Linearity
The linearity of the method was determined by constructing a calibration curve with at least five concentrations of the analyte. The peak area response was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis. The acceptance criterion for r² is typically ≥ 0.999.
Accuracy
The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range, typically 98-102%.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Determined by analyzing six replicate injections of the same standard solution on the same day.
-
Intermediate Precision: Determined by analyzing the same standard solution on different days, by different analysts, and on different instruments.
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Data Analysis and Calculation
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte in the sample
-
c = y-intercept of the calibration curve
The concentration x is calculated as:
x = (y - c) / m
Workflow and Visualization
The following diagram illustrates the overall analytical workflow for the HPLC-UV analysis of this compound.
Figure 1: HPLC-UV Analytical Workflow
Conclusion
The HPLC-UV method described in this application note is a robust, reliable, and accurate method for the quantitative analysis of this compound. The use of a C18 column with a triethylamine-modified mobile phase provides excellent peak shape and resolution. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control and research applications in the pharmaceutical industry.
References
-
Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PubMed. Available at: [Link].
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link].
-
N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417. PubChem. Available at: [Link].
-
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link].
-
Preparation of TEAP. Chromatography Forum. Available at: [Link].
-
HPLC-FL method for fluoxetine quantification in human plasma. Romanian Journal of Cognitive-Behavioral Therapy and Hypnosis. Available at: [Link].
-
Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent. ResearchGate. Available at: [Link].
-
HPLC Analysis of Drug Prozac and Related Impurities on Heritage MA Mixed-Mode Column. HELIX Chromatography. Available at: [Link].
-
Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].
-
U.S. Pharmacopeia Methods for HPLC. Obrnuta faza. Available at: [Link].
-
HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Publishing Group. Available at: [Link].
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link].
-
A Guide to HPLC and LC-MS Buffer Selection. Agilent. Available at: [Link].
-
The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link].
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Application Note & Protocol: Laboratory Synthesis and Purification of N-Methyl-3-phenylpropylamine Hydrochloride
Abstract: This document provides a comprehensive guide for the laboratory synthesis and purification of N-Methyl-3-phenylpropylamine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein details a robust and reproducible methodology, commencing with the reductive amination of 3-phenylpropanal with methylamine, followed by conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and validation checkpoints to ensure scientific integrity.
Introduction
N-Methyl-3-phenylpropylamine is a primary amine that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active molecules.[1] Its structural motif is present in a variety of compounds investigated for their biological activity.[1] The hydrochloride salt of this amine is often preferred for its crystalline nature, which facilitates purification and handling.[2]
This application note describes a common and efficient synthetic route to this compound, focusing on the reductive amination of 3-phenylpropanal. This method is chosen for its reliability and the relatively mild conditions required. The subsequent purification protocol is designed to yield a high-purity product suitable for further synthetic applications.
Synthesis Pathway Overview
The synthesis of this compound is achieved in a two-step process:
-
Reductive Amination: 3-Phenylpropanal is reacted with methylamine to form an intermediate imine, which is then reduced in situ to N-Methyl-3-phenylpropylamine using a suitable reducing agent.
-
Salt Formation: The crude N-Methyl-3-phenylpropylamine is treated with hydrochloric acid to precipitate the hydrochloride salt, which is then purified by recrystallization.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Phenylpropanal | C₉H₁₀O | 134.18 | ≥95% | Sigma-Aldrich |
| Methylamine solution | CH₅N | 31.06 | 40% in H₂O | Acros Organics |
| Sodium borohydride | NaBH₄ | 37.83 | ≥98% | Alfa Aesar |
| Methanol | CH₄O | 32.04 | Anhydrous | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | VWR |
| Hydrochloric acid | HCl | 36.46 | Concentrated (37%) | J.T. Baker |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | EMD Millipore |
Safety Precautions: This procedure involves hazardous materials.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]
Synthesis of N-Methyl-3-phenylpropylamine
Rationale: This protocol employs a one-pot reductive amination. The aldehyde and amine first form an imine, which is more susceptible to reduction by sodium borohydride than the starting aldehyde. Methanol is used as the solvent as it is suitable for both imine formation and the borohydride reduction.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanal (13.4 g, 0.1 mol) and methanol (100 mL).
-
Addition of Methylamine: Cool the solution to 0 °C in an ice bath. Slowly add methylamine solution (40% in water, 9.3 mL, 0.12 mol) dropwise over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
-
Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid at 0 °C.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of water and basify the aqueous solution to a pH > 12 with 4 M sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Isolation of Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to yield crude N-Methyl-3-phenylpropylamine as a pale yellow oil.[3]
Purification via Hydrochloride Salt Formation
Rationale: Conversion to the hydrochloride salt allows for purification by recrystallization, which is often more effective for removing minor impurities than distillation for amines of this molecular weight.[2]
-
Salt Formation: Dissolve the crude N-Methyl-3-phenylpropylamine oil in 100 mL of anhydrous diethyl ether. Cool the solution in an ice bath.
-
Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the white precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.
-
Recrystallization:
-
Transfer the crude hydrochloride salt to a clean flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in a freezer at -20 °C for 2 hours to complete crystallization.
-
-
Final Product: Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Caption: Step-by-step purification workflow.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₆ClN |
| Molecular Weight | 185.69 g/mol [1] |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 166-168 °C[2] |
| ¹H NMR (CDCl₃, 400MHz) | δ: 9.64 (br, 2H), 7.18–7.29 (m, 5H), 4.08 (t, 1H), 2.83 (m, 2H), 2.64 (m, 2H), 2.54 (d, 3H)[2] |
| Purity (HPLC) | >99%[1] |
Note on NMR: The broad peak at 9.64 ppm corresponds to the amine protons of the hydrochloride salt. The multiplet between 7.18-7.29 ppm represents the aromatic protons of the phenyl group. The remaining signals correspond to the propyl chain and the N-methyl group.
Discussion
The described protocol provides a reliable method for the synthesis and purification of this compound. The reductive amination step is generally high-yielding, and the subsequent conversion to the hydrochloride salt allows for effective purification.
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to impure starting materials or insufficient reducing agent. Ensure all reagents are of high purity and that the sodium borohydride is added carefully to prevent excessive foaming and loss of material.
-
Oily Product After Salt Formation: This may indicate the presence of impurities or insufficient drying of the free base before salt formation. Ensure the diethyl ether solution of the free base is thoroughly dried with anhydrous sodium sulfate.
-
Poor Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. If this fails, the solvent may be too polar; consider a mixed solvent system for recrystallization.
Conclusion
This application note details a validated and reproducible method for the laboratory-scale synthesis and purification of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable synthetic intermediate in high purity.
References
- Google Patents. (n.d.). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
- Benchchem. (n.d.). This compound | CAS 30684-07-2.
- Google Patents. (n.d.). Preparation method of N-methyl-3,3-diphenylpropylamine.
- PubChem. (n.d.). N-Methyl-3-phenylpropan-1-amine.
- Benchchem. (n.d.). An In-depth Technical Guide on 1-Methyl-3-phenylpropylamine (CAS: 22374-89-6).
Sources
Application Notes & Protocols: Preparation of N-Methyl-3-phenylpropylamine Hydrochloride Stock and Working Solutions
Abstract
This document provides a comprehensive, field-proven guide for the accurate and reproducible preparation of stock and working solutions of N-Methyl-3-phenylpropylamine hydrochloride. As a key synthetic intermediate and research chemical, particularly noted as an impurity in the synthesis of Fluoxetine, precise solution preparation is paramount for ensuring the validity of experimental outcomes in medicinal chemistry and pharmacological research[1][2]. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, accuracy, and solution stability. We will detail the underlying principles of solution preparation, step-by-step methodologies, and critical quality control measures.
Reagent Characterization and Physicochemical Properties
A thorough understanding of the reagent's properties is the foundation of accurate solution preparation. This compound is the salt form of the free amine, a conversion typically performed to enhance water solubility and stability[3]. The hydrochloride form ensures that the amine is protonated, which is often critical for its interaction in biological systems and for maintaining solubility in aqueous buffers.
Key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅N·HCl | Biosynth[4] |
| Molecular Weight | 185.69 g/mol | BenchChem[2] |
| CAS Number | 30684-07-2 | BenchChem[2] |
| Appearance | White to off-white solid | ChemicalBook[5] |
| Solubility | Soluble in DMSO and Methanol | ChemicalBook[5] |
| Boiling Point | 227.4°C (of free base) | BenchChem[2] |
| Storage | Store at room temperature, keep container tightly closed. | Biosynth[4] |
Expert Insight: The choice of solvent is dictated by both the compound's solubility and the downstream application. While Dimethyl sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions of many organic molecules, its presence can impact cellular assays. For cell-based experiments, it is crucial to ensure the final concentration of DMSO in the working solution is non-toxic (typically <0.5%). For applications where DMSO is not suitable, sterile-filtered deionized water or a buffered solution like PBS (pH 7.4) can be used, though solubility may be lower.
Safety and Handling Precautions
Adherence to safety protocols is non-negotiable. N-Methyl-3-phenylpropylamine and its salts are classified with specific hazards that require careful handling.
-
Hazard Identification: The free amine is considered harmful if swallowed and can cause serious eye damage[1]. While the hydrochloride salt is not classified with the same severity in all available safety data sheets, it is prudent to handle it with care[4]. Always consult the most current Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves, and safety glasses are mandatory. All weighing and initial dissolution steps involving the solid compound should be performed in a chemical fume hood to avoid inhalation of fine particulates[6][7].
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.
Protocol: High-Concentration Stock Solution (10 mM)
A concentrated stock solution is prepared to serve as a stable, quantifiable source for creating more dilute working solutions. This minimizes the need for repeated, difficult measurements of small masses of solid and reduces the potential for weighing errors[8].
Principle
The molarity of a solution is the number of moles of solute per liter of solution[9]. This protocol outlines the preparation of a 10 mM stock solution in high-purity DMSO.
Materials and Equipment
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Analytical balance (readable to 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Calibrated micropipettes (P1000, P200)
-
1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials for storage
-
Vortex mixer
-
(Optional) Sonicator bath
Step-by-Step Methodology
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock:
-
Molarity = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 185.69 g/mol
-
Mass = 0.010 mol/L × 0.001 L × 185.69 g/mol = 0.0018569 g = 1.86 mg
-
-
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare to zero.
-
Carefully weigh out approximately 1.86 mg of this compound.
-
Expert Insight: It is often more accurate to weigh a slightly larger mass (e.g., 5-10 mg) and adjust the solvent volume accordingly. This minimizes the relative error of the balance. For example, if you weigh 5.00 mg:
-
Volume (L) = Mass (g) / [Molarity (mol/L) × MW ( g/mol )]
-
Volume (L) = 0.005 g / (0.010 mol/L × 185.69 g/mol ) = 0.00269 L = 2.69 mL
-
You would then add 2.69 mL of DMSO.
-
-
-
Dissolution:
-
Transfer the weighed solid into an appropriately sized tube or vial.
-
Add the calculated volume of DMSO.
-
Cap the vial securely and vortex for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution should be observed.
-
If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol: Working Solution Preparation (e.g., 10 µM)
Working solutions are prepared by diluting the high-concentration stock solution to the final concentration required for the experiment. This process is known as serial dilution[10].
Principle
The dilution calculation is based on the formula C₁V₁ = C₂V₂, where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
C₂ = Concentration of the final working solution
-
V₂ = Final volume of the working solution
Materials and Equipment
-
10 mM this compound stock solution
-
Appropriate solvent (e.g., cell culture medium, Phosphate-Buffered Saline (PBS))
-
Calibrated micropipettes and sterile tips
-
Sterile conical tubes or microcentrifuge tubes
Step-by-Step Methodology
-
Calculation: Determine the volume of stock solution needed.
-
Example for preparing 1 mL of a 10 µM working solution:
-
C₁ = 10 mM = 10,000 µM
-
C₂ = 10 µM
-
V₂ = 1 mL = 1000 µL
-
V₁ = (C₂ × V₂) / C₁
-
V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL
-
-
-
Dilution:
-
Pipette 999 µL of the desired final solvent (e.g., cell culture medium) into a sterile tube.
-
Carefully add 1 µL of the 10 mM stock solution to the solvent.
-
Expert Insight: To improve accuracy when pipetting very small volumes like 1 µL, it is best practice to perform an intermediate dilution. For example, first dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution (e.g., 10 µL of stock + 990 µL of solvent). Then, dilute this intermediate solution 1:10 to get the final 10 µM concentration (e.g., 100 µL of intermediate + 900 µL of solvent). This two-step process reduces pipetting errors.
-
-
Mixing and Use:
-
Gently vortex or pipette the solution up and down to ensure it is thoroughly mixed.
-
The working solution is now ready for immediate use in your experiment. It is recommended to prepare fresh working solutions for each experiment to ensure consistency and avoid degradation.
-
Workflow Visualization
The following diagram illustrates the complete workflow from solid reagent to the final working solution, highlighting key decision and action points.
Caption: Workflow for preparing stock and working solutions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 35417, N-Methyl-3-phenylpropan-1-amine. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733989, 3-Methylamino-1-phenylpropanol. PubChem. [Link]
- Google Patents (n.d.).CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
Chemistry LibreTexts (2022). Preparing Solutions. Chemistry LibreTexts. [Link]
-
Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Chemistry LibreTexts (2022). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
- Google Patents (n.d.).US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
The Chemistry Blog (2024). How To Make A Standard Solution. The Chemistry Blog. [Link]
Sources
- 1. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 30684-07-2 [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. biosynth.com [biosynth.com]
- 5. 3-Hydroxy-N-methyl-3-phenyl-propylamine | 42142-52-9 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. flinnsci.com [flinnsci.com]
- 10. chemicals.co.uk [chemicals.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methyl-3-phenylpropylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3-phenylpropylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your synthetic yield, improve purity, and confidently address challenges encountered during your experiments.
I. Overview of Synthetic Strategies
The synthesis of N-Methyl-3-phenylpropylamine is a critical process in the development of various pharmacologically active molecules.[1] Several synthetic routes are commonly employed, each with its own set of advantages and potential challenges. The choice of a specific pathway often depends on the available starting materials, scalability, and desired purity of the final product. The most prevalent methods include:
-
Reductive Amination of 3-Phenylpropanal: A one-pot reaction involving the formation of an imine intermediate from 3-phenylpropanal and methylamine, which is subsequently reduced to the target secondary amine.[1]
-
Direct N-methylation of 3-Phenylpropylamine: This approach involves the methylation of the primary amine, 3-phenylpropylamine, using various methylating agents.
-
Mannich Reaction of Propiophenone Derivatives: A multi-step synthesis that begins with a Mannich reaction on a propiophenone derivative, followed by reduction steps to yield the final product.[1]
This guide will delve into the intricacies of these methods, providing detailed protocols and troubleshooting advice to help you navigate the synthesis with expertise.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Reductive Amination Route
Question: My reductive amination of 3-phenylpropanal is resulting in a low yield of the desired N-Methyl-3-phenylpropylamine. What are the likely causes and how can I improve the yield?
Answer: Low yields in reductive amination are a common issue and can often be traced back to several key factors. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Imine Formation | The reaction between 3-phenylpropanal and methylamine to form the imine intermediate is a crucial equilibrium step. If this equilibrium is not driven towards the imine, the subsequent reduction will be inefficient. | 1. Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Water can hydrolyze the imine back to the starting materials.[2] 2. pH Adjustment: Maintain a slightly acidic pH (around 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by methylamine. A catalytic amount of acetic acid can be used for this purpose.[2] 3. Pre-formation of the Imine: Consider forming the imine before adding the reducing agent. This can be achieved by stirring the aldehyde and amine together, sometimes with gentle heating, and removing the water formed using a Dean-Stark apparatus or molecular sieves. |
| Side Reactions | Several side reactions can compete with the desired reaction, consuming starting materials and reducing the yield. | 1. Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to 3-phenylpropanol. To mitigate this, choose a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN).[3] 2. Over-alkylation: The newly formed secondary amine can react further with the aldehyde and another molecule of the reducing agent to form the tertiary amine, N,N-Dimethyl-3-phenylpropylamine. To minimize this, use a stoichiometric amount of the aldehyde relative to the amine. |
| Ineffective Reduction | The choice and handling of the reducing agent are critical for a successful reaction. | 1. Reducing Agent Potency: Ensure your reducing agent is fresh and has been stored under appropriate conditions to maintain its reactivity. 2. Temperature Control: The reduction is typically carried out at a controlled temperature. Monitor and maintain the recommended temperature for your specific reducing agent. |
Question: I am observing significant impurity peaks in my HPLC analysis after reductive amination. What are these impurities likely to be and how can I minimize them?
Answer: Impurity profiling is essential for a clean synthesis. In the reductive amination of 3-phenylpropanal, you should be aware of the following potential impurities:
-
3-Phenylpropanol: As mentioned, this is a common byproduct from the direct reduction of the starting aldehyde. Using a selective reducing agent like NaBH(OAc)₃ can significantly reduce its formation.[3]
-
N,N-Dimethyl-3-phenylpropylamine: This tertiary amine is a product of over-alkylation.[2] Precise control of stoichiometry (1:1 ratio of aldehyde to amine) is key to minimizing its formation.
-
Unreacted Starting Materials: Residual 3-phenylpropanal and methylamine may be present. Ensure the reaction goes to completion by monitoring with TLC or GC-MS.
-
Imines and Enamines: Incomplete reduction can leave behind imine or enamine intermediates. Ensure a sufficient amount of the reducing agent is used and that the reaction time is adequate.
To minimize these impurities, in addition to the solutions mentioned above, proper work-up and purification are crucial. A well-executed extraction and column chromatography can effectively separate the desired product from most of these byproducts.
Direct N-methylation Route
Question: I am attempting the direct N-methylation of 3-phenylpropylamine, but I am getting a mixture of the desired secondary amine and the tertiary amine. How can I improve the selectivity for mono-methylation?
Answer: Achieving selective mono-N-methylation can be challenging due to the increased nucleophilicity of the secondary amine product compared to the primary amine starting material. Here are some strategies to enhance selectivity:
| Strategy | Explanation |
| Choice of Methylating Agent | The reactivity of the methylating agent plays a significant role. |
| Less Reactive Agents: Consider using less reactive methylating agents like dimethyl carbonate, which often require higher temperatures but can offer better selectivity.[4] | |
| Bulky Protecting Groups: An alternative approach is to use a protecting group strategy. For example, you can first react the primary amine with a bulky electrophile, then perform the methylation, followed by deprotection. | |
| Reaction Conditions | Fine-tuning the reaction parameters is crucial. |
| Stoichiometry: Use a slight excess of the primary amine relative to the methylating agent. | |
| Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration of the methylating agent, which disfavors the second methylation. | |
| Eschweiler-Clarke Reaction | This classic named reaction is an excellent method for the mono-N-methylation of primary amines. It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is generally high-yielding and avoids the issue of over-methylation. |
Mannich Reaction Route
Question: My synthesis of this compound via the Mannich reaction is giving a low overall yield. Where in the multi-step process am I likely losing product?
Answer: The Mannich reaction route typically involves the formation of a β-amino ketone intermediate, followed by reduction of the ketone and potentially other functional groups.[5] Low yields can occur at any of these stages.
-
Mannich Reaction Step: Ensure the reaction conditions are optimized. This includes the choice of acid or base catalyst and the reaction temperature. The reaction often requires refluxing for several hours.[5]
-
Reduction Step: The choice of reducing agent for the ketone is critical. While sodium borohydride can be used, catalytic hydrogenation with a catalyst like Raney nickel has been shown to give higher yields and fewer byproducts.[6] Specifically, using Raney nickel can reduce the incidence of dehydroxylation side reactions.[6]
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Reductive Amination of 3-Phenylpropanal
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
3-Phenylpropanal
-
Methylamine (e.g., 40% solution in water or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Diethyl ether
Procedure:
-
To a solution of 3-phenylpropanal (1.0 eq) in anhydrous DCM, add methylamine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Methyl-3-phenylpropylamine free base.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Dissolve the purified free base in diethyl ether and cool in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Formation of the Hydrochloride Salt
This protocol describes the conversion of the free base to its hydrochloride salt for improved stability and handling.[1]
Materials:
-
N-Methyl-3-phenylpropylamine (free base)
-
Diethyl ether or other suitable anhydrous solvent
-
Hydrochloric acid (concentrated or as a solution in an anhydrous solvent)
Procedure:
-
Dissolve the N-Methyl-3-phenylpropylamine free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid dropwise with vigorous stirring.
-
The this compound will precipitate as a white solid.
-
Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to remove any residual solvent.
IV. Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting N-Methyl-3-phenylpropylamine to its hydrochloride salt?
A1: The hydrochloride salt form offers several advantages over the free base. It is typically a crystalline solid that is more stable, less volatile, and easier to handle and weigh accurately.[1] The salt form also often has improved solubility in aqueous solutions.
Q2: What analytical techniques are recommended for characterizing the final product?
A2: A combination of techniques should be used to confirm the identity and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, and be aware of their specific hazards by consulting their Safety Data Sheets (SDS).
-
Reducing agents like sodium borohydride and its derivatives can react with water and acids to produce flammable hydrogen gas. Quench them carefully.
-
Methylating agents are often toxic and should be handled with extreme caution.
V. Visualizations
Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Troubleshooting Decision Tree for Low Yield in Reductive Amination
Caption: A decision tree to troubleshoot low yields in the reductive amination synthesis.
VI. References
-
Google Patents. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
PubChem. N-Methyl-3-phenylpropan-1-amine. [Link]
-
Google Patents. EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
-
Rhodium.ws. Impurities in MDMA synthesized by Al/Hg Reductive Amination. [Link]
-
ResearchGate. Synthesis and Evaluation of Novel Mannich Bases of N-methyl-3-phenyl-3-[4-trifluoromethyl) phenoxy] propan-1-amine (Fluoxetine). [Link]
-
ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
-
National Center for Biotechnology Information. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
-
University of Liverpool IT Services. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
WIPO Patentscope. a method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ResearchGate. Reductive amination of various amines. [Link]
-
Reddit. I don't understand what Is the problem. [Link]
-
PubChem. (p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. [Link]
Sources
- 1. This compound|CAS 30684-07-2 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]
- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
troubleshooting peak tailing in N-Methyl-3-phenylpropylamine hydrochloride HPLC analysis
Technical Support Center: N-Methyl-3-phenylpropylamine Hydrochloride Analysis
Introduction: Understanding the Challenge with N-Methyl-3-phenylpropylamine
Welcome to the technical support guide for the HPLC analysis of this compound. As a secondary aralkylamine, this compound is classified as a basic analyte.[1] In reversed-phase HPLC on traditional silica-based columns, basic compounds are notoriously prone to exhibiting poor peak shapes, most commonly peak tailing. This phenomenon not only compromises the aesthetic quality of the chromatogram but also severely impacts the accuracy and precision of quantification by affecting peak integration.[2][3]
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing issues. We will move from foundational concepts and quick-fix FAQs to a systematic troubleshooting workflow, explaining the scientific rationale behind each step to empower you to develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peak tailing for N-Methyl-3-phenylpropylamine.
Q1: What is the primary cause of peak tailing for a basic compound like N-Methyl-3-phenylpropylamine?
The most frequent cause is a secondary retention mechanism involving the interaction of the positively charged (protonated) amine group of your analyte with negatively charged, acidic silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5][6] While the primary retention mechanism is the hydrophobic interaction with the C18 chains, this secondary ionic interaction is stronger and kinetically slower, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[6][7]
Q2: My USP tailing factor is above 1.5. Is this always a problem?
While a perfectly symmetrical Gaussian peak has a tailing factor (Tf) of 1.0, a value up to 1.5 is often considered acceptable for many assays.[2][4] However, a Tf greater than 1.5, and certainly approaching 2.0, indicates significant tailing that needs correction. It can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and lower sensitivity.[2][3]
Q3: Can I just add Triethylamine (TEA) to my mobile phase to fix it?
Adding a small concentration (e.g., 0.1% or ~10 mM) of a competitive base like triethylamine (TEA) is a classic strategy.[8][9] The TEA, being a base itself, preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.[10][11][12] However, this is often a workaround for a suboptimal column or mobile phase. Modern, high-purity base-deactivated columns often eliminate the need for TEA.[5][10][13] Furthermore, TEA can be problematic as it absorbs UV light at low wavelengths and can shorten column lifetime.
Q4: I am using a brand new C18 column. Why am I still seeing tailing?
Not all C18 columns are created equal. The issue often lies with the underlying silica quality and the manufacturing process. Key factors include:
-
Silica Purity: Older "Type A" silica has higher metal contamination, which increases silanol acidity. Modern "Type B" silica is high-purity and less acidic.[5]
-
End-capping: This is a chemical process that derivatizes most of the accessible residual silanols with a small, less polar group (like trimethylsilyl), effectively blocking them.[4][6][14] A column that is not, or is poorly, end-capped will show significant tailing with basic compounds.[15]
-
Bonding Density: The density of the C18 phase coverage also influences how many silanols are exposed.
Part 2: The Mechanism of Silanol Interaction
To effectively troubleshoot, it is crucial to understand the underlying chemistry. The diagram below illustrates the detrimental secondary interaction and how common solutions mitigate it.
Caption: Mechanism of peak tailing and mitigation strategies.
Part 3: Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve peak tailing. Start with the simplest and most common solutions before moving to more complex issues.
Caption: Logical workflow for troubleshooting peak tailing.
Detailed Steps & Explanations
Step 1: Mobile Phase Optimization
This is the most impactful and easily adjustable area. The goal is to control the ionization state of both the analyte and the stationary phase.
-
Action 1.1: Adjust Mobile Phase pH.
-
Why: Silanol groups on silica have a pKa in the range of 3.5-4.5. By lowering the mobile phase pH to ≤ 3.0, you fully protonate the silanols (Si-OH), neutralizing their negative charge.[4][5][6] This eliminates the strong ionic attraction for your protonated amine analyte, leaving only the desired hydrophobic retention mechanism.[7]
-
How: Use an acidic modifier. Formic acid (0.1%) is excellent for LC-MS compatibility. Phosphoric acid is a good choice for UV detection as it provides strong buffering capacity. Always pH the aqueous portion of the mobile phase before mixing with the organic solvent. [16]
-
See Protocol 1 for a detailed experimental approach.
-
-
Action 1.2: Use a Mobile Phase Additive (If pH adjustment is insufficient or not possible).
-
Why: If you must work at a mid-range pH (4-7) where silanols are ionized, an additive can mask these sites. A basic additive like Triethylamine (TEA) competes with your analyte for the active silanol sites.[10][11]
-
How: Add 0.1% - 0.2% TEA to the mobile phase. Be aware that this may alter the retention times of other components in your sample.[9][12]
-
Step 2: Column Evaluation
If mobile phase changes don't solve the issue, the column itself is the next logical focus.
-
Action 2.1: Switch to a Base-Deactivated/End-Capped Column.
-
Why: Modern columns are specifically engineered to minimize silanol interactions.[17] Look for columns marketed as "base-deactivated," "fully end-capped," or those with "polar-embedded" phases.[2][17] These columns use high-purity silica and advanced bonding chemistries to provide a more inert surface, resulting in vastly improved peak shape for basic compounds without requiring aggressive mobile phase conditions.[5][13][18]
-
How: Consult catalogs from major chromatography vendors. A comparison is provided in the table below.
-
| Column Technology | Mechanism | Suitability for N-Methyl-3-phenylpropylamine |
| Traditional (Type A Silica) | High residual silanol activity, metal impurities. | Poor: Will likely show significant tailing. |
| Standard End-Capped (Type B) | Most silanols are chemically blocked. | Good: Significant improvement over non-end-capped. |
| Base-Deactivated (BD) | High-purity silica with extensive end-capping. | Excellent: Designed specifically for basic compounds. |
| Polar-Embedded Phase | A polar group (e.g., amide) is embedded in the C18 chain, shielding silanols. | Excellent: Provides alternative selectivity and good peak shape. |
| Hybrid Particle (e.g., BEH) | Silica-organic hybrid particles offer better pH stability and reduced silanol activity. | Excellent: Very robust and provides great peak shape over a wide pH range. |
-
Action 2.2: Check Column Health.
-
Why: Over time, columns can become contaminated or physically damaged. Contaminants can create new active sites, and a physical void at the column inlet can disrupt the sample band, causing tailing.[4][6][8]
-
How: If the column has been in use, try a regeneration procedure (see Protocol 2). If a void is suspected, you can sometimes improve performance by reversing the column and flushing it (check manufacturer's instructions first).[4] Using a guard column is a cost-effective way to protect your analytical column from contamination.[6]
-
Step 3: System and Sample Checks
If a good column and optimized mobile phase still result in tailing, investigate these instrumental and sample-related factors.
-
Action 3.1: Check for Mass Overload.
-
Why: The active silanol sites are finite. If you inject too much sample, you can saturate these secondary retention sites, leading to a distorted peak where the front is sharp but the tail is extended.[6][8]
-
How: Prepare a 1:10 dilution of your sample and inject it. If the tailing factor improves significantly, you were overloading the column.
-
-
Action 3.2: Check Sample Solvent.
-
Why: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion. The sample band does not focus properly at the head of the column.
-
How: Ideally, dissolve your sample in the mobile phase itself.[8] If solubility is an issue, use the weakest solvent possible that still dissolves the sample.
-
-
Action 3.3: Minimize Extra-Column Volume.
-
Why: The volume of the HPLC system outside of the column (tubing, injector, detector cell) can contribute to peak broadening and tailing. This is especially noticeable for early-eluting peaks.[2]
-
How: Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and keep the length between the injector, column, and detector to an absolute minimum. Ensure all fittings are correctly installed to avoid dead volumes.
-
Part 4: Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of N-Methyl-3-phenylpropylamine.
-
Preparation of Mobile Phases:
-
Prepare three aqueous mobile phase buffers (Aqueous A, B, C).
-
Aqueous A (pH ~2.7): To 1 L of HPLC-grade water, add 1.0 mL of formic acid (0.1%).
-
Aqueous B (pH ~4.5 - Unbuffered): Use HPLC-grade water.
-
Aqueous C (pH ~7.0): Prepare a 10 mM ammonium bicarbonate buffer and adjust pH to 7.0 with formic acid.
-
Filter all aqueous phases through a 0.22 µm filter.
-
-
Chromatographic Conditions (Example):
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 50:50 Acetonitrile : Aqueous Phase (A, B, or C).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Analyte Concentration: 10 µg/mL of N-Methyl-3-phenylpropylamine HCl.
-
Detection: UV at 254 nm.
-
-
Experimental Procedure:
-
Equilibrate the system thoroughly with the first mobile phase condition (e.g., using Aqueous A).
-
Inject the standard and record the chromatogram.
-
Calculate the retention time (RT) and USP tailing factor (Tf).
-
Flush the system and equilibrate with the next mobile phase condition (using Aqueous B). Repeat the injection and data analysis.
-
Flush the system and equilibrate with the final mobile phase condition (using Aqueous C). Repeat the injection and data analysis.
-
-
Data Analysis & Expected Outcome:
| Aqueous Phase Used | Approximate pH | Expected Peak Shape for N-Methyl-3-phenylpropylamine | Rationale |
| Aqueous A (0.1% Formic Acid) | ~2.7 | Symmetrical (Tf ≈ 1.0 - 1.2) | Silanols are protonated (Si-OH) and non-interactive. |
| Aqueous B (Water) | ~4.5 | Significant Tailing (Tf > 1.8) | Silanols are partially ionized (Si-O⁻), causing strong secondary interactions. |
| Aqueous C (Ammonium Bicarb) | ~7.0 | Severe Tailing (Tf >> 2.0) | Silanols are fully ionized (Si-O⁻), leading to maximum unwanted interaction. |
This experiment will clearly demonstrate the profound impact of mobile phase pH on peak shape for your basic analyte.
Protocol 2: General Column Regeneration
Objective: To remove contaminants from a C18 column that may be causing peak tailing. Note: Always consult your specific column's care and use manual first.
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with Isopropanol (20 column volumes): Run 100% isopropanol at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Isopropanol is a good intermediate solvent and helps remove strongly retained non-polar compounds.
-
Reverse the column direction. (Check manufacturer guidelines if this is permissible for your column).
-
Flush with a strong solvent series (20 column volumes each):
-
100% Tetrahydrofuran (THF) - Removes polymeric contaminants.
-
100% Dichloromethane (DCM) - For very non-polar, greasy contaminants.
-
100% Hexane - (Use with caution, ensure system compatibility).
-
-
Return to Reversed-Phase Conditions: Flush sequentially with 20 column volumes of each:
-
Isopropanol
-
Methanol
-
Water
-
Your working mobile phase
-
-
Re-install the column in the correct flow direction and reconnect to the detector. Equilibrate thoroughly and test with a standard to see if performance has been restored.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Pharma Growth Hub. (2023). PEAK TAILING: Phenomenon, Symptoms, and Corrections. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]
-
ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from [Link]
-
Sepu-tech. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
ResearchGate. (2025). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Separation Science. (n.d.). End-capping. Retrieved from [Link]
-
Chromatography Forum. (2012). Peak tailing due to silanol interaction? Retrieved from [Link]
-
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2005). Base-Deactivated End-Capped Column. Retrieved from [Link]
-
ResearchGate. (2025). Cause of extreme peak tailing of alkaloids on C18 HPLC? Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
MicroSolv. (2025). Base Deactivated HPLC Column Definition. Retrieved from [Link]
-
LCTools. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
Sources
- 1. This compound|CAS 30684-07-2 [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. waters.com [waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hplc.today [hplc.today]
- 11. welch-us.com [welch-us.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
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- 17. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 18. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
addressing stability and degradation of N-Methyl-3-phenylpropylamine hydrochloride in solution
Introduction: A Guide to Ensuring Experimental Integrity
N-Methyl-3-phenylpropylamine hydrochloride is a critical aralkylamine intermediate used in complex organic synthesis and pharmacological research.[1] As with many amine hydrochloride salts, maintaining its integrity in solution is paramount for reproducible and accurate experimental outcomes. Instability, manifesting as degradation or precipitation, can compromise results, leading to lost time and resources.
This technical support guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing the common challenges associated with the handling, stability, and degradation of this compound in solution. Moving beyond simple instructions, this document delves into the underlying chemical principles governing its behavior, offering a framework for proactive stability management and reactive troubleshooting. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve potential issues, ensuring the reliability of your work.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and storage of this compound solutions.
Q1: What are the recommended storage conditions for prepared aqueous solutions of this compound?
A: For optimal stability, aqueous solutions should be stored at 2-8°C and protected from light.[2] For long-term storage, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: In which solvents is this compound soluble?
A: As a hydrochloride salt, the compound is most soluble in polar protic solvents, primarily water. It also exhibits solubility in lower alcohols like methanol and ethanol. The free base form, N-Methyl-3-phenylpropylamine, is soluble in a wider range of organic solvents.[3]
Q3: How does pH affect the stability and solubility of the compound in aqueous solutions?
A: The pH is a critical factor. The hydrochloride salt is stable and soluble in acidic to neutral aqueous solutions (pH < 7). As the pH becomes basic (pH > 8-9), the amine hydrochloride is neutralized to its free base form.[4] The free base is significantly less water-soluble and may precipitate out of solution. This equilibrium shift is a primary cause of unexpected precipitation.
Q4: My solid this compound appears clumpy. Is it still usable?
A: Amine hydrochloride salts can be hygroscopic. Clumping is likely due to moisture absorption. While this does not necessarily indicate chemical degradation, it will affect accurate weighing. For precise concentration work, it is recommended to dry the solid material under a vacuum before weighing or to use a fresh, free-flowing lot.
Q5: Should I be concerned about oxidative degradation?
A: Yes. Like many secondary amines with a benzylic structure, N-Methyl-3-phenylpropylamine is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or light. To minimize this, consider using deoxygenated solvents (e.g., by sparging with nitrogen or argon gas) for solution preparation, especially for long-term stability studies.
Section 2: Troubleshooting Guide for Solution Instability
This guide provides a systematic, cause-and-effect approach to diagnosing and resolving specific issues encountered during your experiments.
Problem 1: My clear, colorless solution has developed a yellow or brown tint over time.
-
Underlying Cause: This discoloration is a classic indicator of oxidative degradation. The phenylpropylamine structure can undergo oxidation to form colored, often complex, impurities. This process can be accelerated by exposure to air (oxygen), light (photodegradation), and elevated temperatures.
-
Troubleshooting & Validation Workflow:
-
Analytical Confirmation: Analyze the discolored solution alongside a freshly prepared standard using a stability-indicating method like reverse-phase HPLC with UV detection.[1] The appearance of new peaks or a decrease in the main peak area confirms degradation.
-
Forced Degradation Simulation: To confirm susceptibility, perform a simple forced oxidation study. Expose a fresh solution to a small amount of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂) and monitor for the same color change and HPLC profile. This validates that the observed issue is oxidative in nature.
-
-
Preventative & Corrective Actions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon blanket).
-
Solvent Purity: Use high-purity, deoxygenated solvents for solution preparation.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Chelating Agents: If trace metal contamination is suspected as a catalyst, the addition of a minuscule amount of a chelating agent like EDTA can be considered, though compatibility with downstream applications must be verified.
-
Problem 2: I observed a white precipitate forming in my buffered aqueous solution.
-
Underlying Cause: This is most commonly caused by an unintended increase in the solution's pH. The water-soluble protonated amine (R-NH₂⁺CH₃ Cl⁻) exists in equilibrium with its less soluble free base form (R-NHCH₃). If the buffer capacity is exceeded or the solution is inadvertently made basic, the equilibrium shifts, causing the free base to precipitate.[4][5]
-
Troubleshooting & Validation Workflow:
Caption: Troubleshooting logic for precipitation issues.
-
Preventative & Corrective Actions:
-
pH Monitoring: Always verify the final pH of your prepared solution, especially after adding all components.
-
Buffer Selection: Use a buffer with an appropriate pKa and sufficient capacity to maintain the desired acidic pH range throughout the experiment.
-
Controlled Neutralization: If the free base is required, the neutralization of the hydrochloride salt should be performed in a suitable organic solvent where the free base is soluble to avoid precipitation issues.[3]
-
Problem 3: HPLC analysis shows a consistent loss of potency, but no single major degradant peak.
-
Underlying Cause: This scenario suggests either the formation of multiple minor degradation products or the formation of degradants that are not detectable by your current analytical method (e.g., they lack a UV chromophore or are volatile). It could also indicate adsorption of the compound onto container surfaces.
-
Troubleshooting & Validation Workflow:
-
Mass Balance Analysis: A key principle of stability testing is mass balance. The sum of the assay value of the main compound and the percentages of all known and unknown impurities should ideally be close to 100%. A significant drop below 100% points to non-detectable degradants or other losses.
-
Alternative Detection: Analyze the aged sample using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or by Mass Spectrometry (LC-MS), which can detect compounds without a UV chromophore.
-
Adsorption Check: Prepare a solution in both glass and polypropylene containers. If the potency loss is significantly worse in one material, it indicates adsorption. Silanized glass vials can mitigate this issue.
-
-
Preventative & Corrective Actions:
-
Method Validation: Ensure your analytical method is fully validated and proven to be stability-indicating through forced degradation studies.
-
Container Compatibility: Perform preliminary studies to ensure the compound does not adsorb to your chosen container material.
-
Section 3: Key Degradation Pathways & Stability Data
Understanding the potential chemical transformations of N-Methyl-3-phenylpropylamine is crucial for designing stable formulations and interpreting stability data. Forced degradation studies are the primary tool for elucidating these pathways.[6]
Caption: Potential degradation pathways under stress.
Summary of Stability Under Forced Degradation Conditions
This table summarizes the expected stability profile based on the chemical nature of this compound. Actual results may vary based on specific solution composition and conditions.
| Stress Condition | Reagents/Parameters | Expected Stability | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | High | Generally stable, as the amine is protonated and protected. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | High | The C-N bond is generally stable to hydrolysis. The primary risk is precipitation of the free base. |
| Oxidation | 3% H₂O₂, RT | Low to Moderate | N-oxide, N-demethylated products, and products of oxidative deamination (e.g., aldehydes).[7] |
| Photolytic | ICH-compliant light exposure | Moderate | Complex mixture of photo-oxidation products. Discoloration is likely. |
| Thermal | 60°C in solution | Moderate to High | Degradation is possible over extended periods, likely via oxidative pathways. |
Section 4: Standardized Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Material Weighing: Accurately weigh 1.857 mg of this compound (MW: 185.69 g/mol )[1] using a calibrated analytical balance.
-
Solvent Preparation: Use high-purity, deionized water (18.2 MΩ·cm). If oxidative stability is a concern, sparge the water with high-purity nitrogen gas for 15-20 minutes prior to use.
-
Dissolution: Transfer the weighed solid to a 10 mL Class A volumetric flask. Add approximately 7 mL of the prepared water.
-
Mixing: Gently swirl the flask until the solid is completely dissolved. If necessary, sonicate for 2-3 minutes in a room temperature water bath.
-
Final Dilution: Once dissolved and equilibrated to room temperature, carefully add the water to the 10 mL mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a pre-labeled amber glass vial and store at 2-8°C.
Protocol 2: Workflow for a Preliminary Solution Stability Study
-
Preparation: Prepare a sufficient volume of the stock solution as described in Protocol 1.
-
Aliquoting: Dispense the solution into separate, labeled vials for each time point and condition. A typical study might include time points T=0, T=24h, T=48h, and T=1 week.
-
Condition Setup:
-
Control: 2-8°C, protected from light.
-
Room Temp: 25°C, protected from light.
-
Elevated Temp: 40°C, protected from light.
-
Photostability: 25°C, exposed to controlled light (ICH Q1B conditions).
-
-
Analysis: At each designated time point, remove a vial from each condition. Allow it to equilibrate to room temperature.
-
Testing: Analyze the sample for purity and potency using a validated, stability-indicating HPLC method. Visually inspect for color change and precipitation. Measure the pH.
-
Data Evaluation: Compare the results at each time point to the T=0 sample. A loss of potency greater than 5% is typically considered significant.
References
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35417, N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine.
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
University of Glasgow Theses Service. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
Sources
- 1. This compound|CAS 30684-07-2 [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine - Google Patents [patents.google.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
Technical Support Center: Investigating Unexpected In Vivo Pharmacological Effects of N-Methyl-3-phenylpropylamine hydrochloride
Welcome to the technical support center for researchers utilizing N-Methyl-3-phenylpropylamine hydrochloride in in vivo studies. This guide is designed to provide expert-driven troubleshooting and frequently asked questions (FAQs) to navigate the complexities of in vivo pharmacology. As an aralkylamine, this compound is primarily investigated for its interaction with monoamine transporters, particularly as an inhibitor of serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT) reuptake.[1] However, in vivo systems present a multitude of variables that can lead to unexpected or paradoxical outcomes. This guide will help you diagnose and resolve these challenges methodically.
Section 1: Foundational Knowledge & Initial Checks
Before delving into complex troubleshooting, it is crucial to ensure the fundamentals of your experimental setup are sound. Errors in these initial stages are a common source of unexpected results.
FAQ 1: My results are inconsistent or completely unexpected. Where do I start?
Answer: Start by verifying the basics:
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Compound Identity and Purity: It is paramount to confirm the identity and purity of your this compound batch. Synthesis byproducts or degradation can introduce pharmacologically active impurities.[1] We recommend verifying the compound structure via NMR and assessing purity using High-Performance Liquid Chromatography (HPLC), which should ideally be >99%.[1]
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Formulation and Vehicle: How is the compound formulated for administration? Ensure it is fully solubilized in a vehicle that is inert and well-tolerated by the animal model at the volume administered. Perform a vehicle-only control experiment to rule out any effects of the vehicle itself.
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Dosing Accuracy: Double-check all calculations for dose preparation. Inaccurate weighing or dilutions can lead to significant deviations from the intended dose, potentially causing effects ranging from lack of efficacy to toxicity.
Section 2: Troubleshooting Pharmacokinetic & Dosing Issues
Unexpected effects are often rooted in how the animal's body processes the compound. The relationship between dose, exposure (pharmacokinetics or PK), and response (pharmacodynamics or PD) is critical.[2]
FAQ 2: The observed in vivo effect (e.g., sedation) is the opposite of the expected stimulant effect based on in vitro data. What could be the cause?
Answer: This is a classic PK/PD disconnect. Several factors could be at play:
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Metabolism to Active Metabolites: The parent compound, N-Methyl-3-phenylpropylamine, may be rapidly metabolized into other active compounds with different pharmacological profiles.[1] For instance, demethylation or hydroxylation could produce metabolites with higher affinity for other receptors. Phenylethylamine derivatives are known to undergo extensive metabolism.[3]
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Dose-Response Relationship: You may be operating at a point on the dose-response curve that produces paradoxical effects. High doses of some stimulants can lead to receptor desensitization or recruitment of inhibitory systems, resulting in sedation or behavioral depression.[4]
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Rate of Administration: The speed at which the drug is administered (e.g., bolus IV vs. slow infusion vs. IP injection) can significantly alter the peak concentration (Cmax) and the resulting pharmacological effect.[2] A rapid, high Cmax might trigger counter-regulatory mechanisms not seen with slower administration.
Troubleshooting Workflow: Investigating Paradoxical Sedative Effects
This workflow provides a systematic approach to diagnosing unexpected sedative effects.
Caption: Troubleshooting workflow for paradoxical sedative effects.
Experimental Protocol: Preliminary In Vivo Metabolite Identification
Objective: To determine if this compound is being converted into major, potentially active, metabolites in vivo.
Methodology:
-
Administer a pharmacologically active dose of the compound to a small cohort of animals (e.g., mice, n=3).
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Collect blood samples at multiple time points post-administration (e.g., 15, 30, 60, and 120 minutes).
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Euthanize animals at the final time point and collect brain tissue.
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Process plasma and brain homogenates by protein precipitation (e.g., with acetonitrile).
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Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Compare the mass spectra of samples from treated animals to vehicle-treated controls to identify unique mass peaks corresponding to the parent compound and potential metabolites (e.g., hydroxylated, N-demethylated species).
Section 3: Off-Target & Mechanistic Puzzles
When the dose and PK do not explain the results, the next logical step is to investigate unexpected pharmacodynamic (PD) effects. The compound may be interacting with unintended molecular targets.[5]
FAQ 3: My animals exhibit unexpected behaviors like tremors or seizures, which are not typical for a monoamine reuptake inhibitor. What should I investigate?
Answer: Such adverse events suggest potent activity at non-canonical targets.[4]
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Receptor Promiscuity: The phenylethylamine scaffold is present in many neuroactive compounds and can interact with a wide range of receptors beyond monoamine transporters.[6][7] Potential off-targets could include:
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Serotonin Receptors (e.g., 5-HT2A/2C): Agonism at these receptors can induce head-twitch responses or more severe motor effects.
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Sigma Receptors: These receptors are known to modulate monoaminergic systems and can be targets for phenylethylamine derivatives.
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Ion Channels: High concentrations of cationic amphiphilic drugs can directly modulate voltage-gated ion channels, potentially leading to CNS overstimulation.
-
-
Enzyme Inhibition: Beyond transporters, the compound could be inhibiting enzymes critical for neurotransmitter metabolism, such as monoamine oxidase (MAO), leading to a massive accumulation of synaptic monoamines.
Data Summary: Potential Off-Targets for Phenylethylamines
| Target Class | Potential Effect | Investigative Approach |
| Serotonin Receptors | Head-twitch, tremors, anxiety | In vitro receptor binding/functional assays; in vivo challenge with specific 5-HT antagonists (e.g., ketanserin). |
| Adrenergic Receptors | Hypertension, tachycardia, restlessness | In vitro receptor binding assays; in vivo monitoring of cardiovascular parameters.[8] |
| Sigma Receptors | Stereotypy, motor disturbances | In vitro receptor binding assays; in vivo challenge with sigma receptor antagonists (e.g., haloperidol). |
| MAO Enzyme | Potentiation of monoamine effects | In vitro MAO-A and MAO-B inhibition assay. |
Hypothesized Off-Target Signaling Pathway
The diagram below illustrates a hypothetical pathway where N-Methyl-3-phenylpropylamine, in addition to its primary target (SERT), also acts as an agonist at the 5-HT2A receptor, leading to an unexpected physiological output.
Caption: Hypothesized dual-action mechanism leading to unexpected effects.
Section 4: Data Interpretation & Reproducibility
Ensuring your results are reliable and can be reproduced is the cornerstone of scientific integrity.
FAQ 4: I'm seeing high variability between animals in the same treatment group. How can I reduce this?
Answer: High inter-individual variability can obscure true pharmacological effects. Consider these factors:
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Animal Factors: Ensure animals are age and weight-matched. The estrous cycle in female rodents can significantly impact drug metabolism and behavioral responses. Consider using only males or tracking the cycle in females.
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Environmental Stressors: Loud noises, inconsistent light/dark cycles, and excessive handling can increase stress, leading to high baseline variability in behavioral and physiological readouts.
-
Assay Quality Control: In any experiment, especially behavioral ones, it is critical to have standardized procedures and control groups to ensure the assay is performing as expected.[9] Include a positive control (a well-characterized drug with a known effect) to confirm the assay can detect a signal.
Best Practices for Ensuring Reproducibility
-
Randomization: Randomize animals to treatment groups to avoid selection bias.
-
Blinding: Whenever possible, the experimenter administering the drug and scoring the outcome should be blind to the treatment conditions.
-
Power Analysis: Use pilot data to conduct a power analysis to ensure you are using a sufficient number of animals to detect a statistically significant effect without wasting resources.[10]
By systematically addressing these potential pitfalls—from the purity of the compound to the complexities of in vivo metabolism and off-target effects—researchers can more effectively troubleshoot unexpected findings and generate robust, interpretable data.
References
- An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Google Patents.
-
Fluoxetine - Wikipedia . Wikipedia. Available from: [Link]
-
N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 . PubChem, National Institutes of Health. Available from: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship . PubMed Central, National Institutes of Health. Available from: [Link]
- Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts. Google Patents.
-
Optimising in vivo pharmacology studies--Practical PKPD considerations . PubMed, National Institutes of Health. Available from: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship . Biomolecules & Therapeutics. Available from: [Link]
-
Effect of treatment in vivo with N,N dimethylnitrosamine or methyl methanesulphonate on the cytoplasmic DNA polymerase of regenerating rat liver . ResearchGate. Available from: [Link]
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In Vivo Research Strategies that Reduce Risk of Failure in the Clinic . Charles River. Available from: [Link]
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Phenethylamine – Knowledge and References . Taylor & Francis. Available from: [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements . ResearchGate. Available from: [Link]
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Effect of treatment in vivo with N,N-dimethylnitrosamine or methyl methanesulphonate on the cytoplasmic DNA polymerase of regenerating rat liver . PubMed Central, National Institutes of Health. Available from: [Link]
-
Webinar: Designing Your In Vivo Studies . YouTube. Available from: [Link]
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Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy . MDPI. Available from: [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review . PubMed Central, National Institutes of Health. Available from: [Link]
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(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review . ResearchGate. Available from: [Link]
-
In Vivo Assay Guidelines - Assay Guidance Manual . NCBI Bookshelf. Available from: [Link]
Sources
- 1. This compound|CAS 30684-07-2 [benchchem.com]
- 2. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoxetine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. criver.com [criver.com]
- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
fine-tuning the dosage of N-Methyl-3-phenylpropylamine hydrochloride for behavioral assays
Technical Support Center: Dosage Optimization for Behavioral Assays
A Note on N-Methyl-3-phenylpropylamine hydrochloride:
As a Senior Application Scientist, my primary commitment is to scientific integrity and the provision of accurate, actionable guidance. Initial literature searches indicate that this compound is principally documented as a research chemical and a synthetic intermediate, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.[1][2] While its mechanism as a serotonin transporter (SERT) inhibitor is established in vitro[1], there is a notable absence of published in vivo studies detailing its use in behavioral assays. Specifically, robust, peer-reviewed data on effective dosage ranges, pharmacokinetic profiles, and dose-response relationships in rodent models are not publicly available.
To provide a valuable and scientifically-grounded resource that fulfills the structural and technical requirements of your request, this guide will focus on a well-characterized and widely used compound from the same functional class: Fluoxetine . The principles, protocols, and troubleshooting logic detailed herein for fluoxetine are broadly applicable to novel serotonin reuptake inhibitors and will serve as a comprehensive framework for your experimental design when working with new chemical entities.
Technical Guide: Fine-Tuning Fluoxetine Dosage for Rodent Behavioral Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on establishing and optimizing the dosage of fluoxetine for common behavioral assays in rodent models.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fluoxetine?
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[3] It functions by binding to the presynaptic serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft.[3] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. Its active metabolite, norfluoxetine, also functions as an SSRI and has a longer half-life, contributing to the drug's extended duration of action.[1]
Q2: Why is a dose-finding study critical before starting a behavioral experiment?
A dose-finding study is essential for several reasons:
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Therapeutic Window: It identifies the dose range that produces the desired behavioral effect without causing confounding side effects (e.g., sedation, hyperactivity, or toxicity).
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Reproducibility: Establishes a reliable dose that can be used across experiments to ensure consistent and reproducible results.
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Strain and Species Differences: The effective dose can vary significantly between different species (rats vs. mice) and even between different strains of the same species (e.g., C57BL/6 vs. BALB/c mice).
Q3: What are the typical routes of administration for fluoxetine in rodents?
The most common routes are:
-
Intraperitoneal (IP) Injection: Widely used due to its rapid absorption and relative ease of administration.
-
Oral Gavage (PO): Mimics the clinical route of administration in humans and is necessary for studies requiring chronic daily dosing to simulate therapeutic use.
-
Subcutaneous (SC) Injection: Provides a slower, more sustained release compared to IP.
-
In Drinking Water: A method for chronic administration that reduces handling stress, though it can be difficult to control for precise dosage per animal.[4]
Q4: Should I use an acute (single-dose) or chronic (repeated-dose) dosing regimen?
The choice depends entirely on the research question:
-
Acute Dosing: Used to investigate the immediate pharmacological effects of the compound. For SSRIs, acute effects may differ significantly from chronic effects. In the tail suspension test, a single injection 30 minutes prior to the test can be sufficient.[5]
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Chronic Dosing: Essential for modeling the therapeutic effects of antidepressants, which typically require several weeks to manifest in humans. Chronic studies often involve daily injections for 14-28 days.[5][6] This allows for the neuroadaptive changes, such as receptor desensitization and neurogenesis, that are believed to underlie the therapeutic antidepressant effect.
Part 2: Troubleshooting Guide for Inconsistent Behavioral Results
This section addresses common issues encountered when using fluoxetine in behavioral assays like the Forced Swim Test (FST) or Tail Suspension Test (TST).
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| No effect at any dose (False Negative) | 1. Ineffective Dose Range: The selected doses were too low or too high (U-shaped curve). | 1. Expand Dose Range: Test a wider range of doses, including lower and higher concentrations (e.g., 1, 5, 10, 20 mg/kg). This ensures you cover the full dose-response curve. |
| 2. Insufficient Acclimation: Animals are stressed from handling or a novel environment, masking the drug's effect. | 2. Extend Acclimation Period: Ensure animals are habituated to the testing room for at least 60 minutes before the trial. Handle animals for several days prior to the experiment to reduce handling stress. | |
| 3. Incorrect Timing: The time between drug administration and the test was too short or too long for the Cmax to align with the behavioral test. | 3. Adjust Pre-treatment Time: For acute IP injections, test at different time points (e.g., 30, 60, 90 minutes) post-injection to determine the optimal window for behavioral effects. | |
| High variability between subjects | 1. Inconsistent Administration: Variable injection volume or improper technique (e.g., IP injection into the gut or subcutaneous space). | 1. Refine Injection Technique: Ensure all personnel are properly trained. Use appropriate needle sizes and injection volumes based on animal weight. For oral gavage, verify correct placement to avoid administration into the lungs. |
| 2. Biological Variables: Differences in age, weight, or housing conditions. | 2. Standardize Animal Cohorts: Use animals within a narrow age and weight range. House animals under identical conditions (light cycle, temperature, enrichment) to minimize environmental variability. | |
| Unexpected Behavioral Phenotype (e.g., Sedation) | 1. Dose is too High: The dose is on the toxic or sedative side of the dose-response curve. | 1. Lower the Dose: Refer to your dose-response data and select a lower dose that is still within the effective range but does not produce sedation. |
| 2. Off-Target Effects: The compound may have effects on other neurotransmitter systems at higher concentrations. | 2. Conduct Control Tests: Use an Open Field Test to assess general locomotor activity. A decrease in movement can confirm a sedative effect, which would confound the interpretation of immobility in the FST. |
Part 3: Experimental Protocols & Methodologies
The FST is a widely used screening tool for potential antidepressant efficacy.[7][8] It is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming/climbing) and less time immobile.[7]
Objective: To determine the effective dose of fluoxetine that reduces immobility time in the FST without affecting general locomotor activity.
Materials:
-
Fluoxetine hydrochloride (dissolved in 0.9% sterile saline)
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Vehicle (0.9% sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
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Forced swim cylinders (25 cm tall, 10 cm diameter)
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Water (23-25°C), filled to a depth of 15 cm[7]
-
Video recording equipment and analysis software
-
Open field arena (e.g., 40x40 cm)
Workflow Diagram:
Caption: Experimental workflow for a dose-response study.
Step-by-Step Methodology:
-
Animal Husbandry & Acclimation:
-
House mice in groups of 4-5 per cage with standard chow and water ad libitum.
-
Maintain a 12:12 hour light-dark cycle.
-
Allow at least one week of acclimation to the facility before handling. Handle mice for 2-3 minutes each day for 3 days prior to the experiment.
-
-
Drug Preparation:
-
Calculate the required amount of fluoxetine HCl based on the desired doses (e.g., 5, 10, 20 mg/kg) and the average weight of the mice.
-
Dissolve the powder in 0.9% sterile saline to a concentration that allows for an injection volume of 10 mL/kg. For example, for a 10 mg/kg dose, prepare a 1 mg/mL solution.
-
Prepare a vehicle-only solution (0.9% saline).
-
-
Experimental Procedure:
-
On the day of testing, transport mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Weigh each mouse and calculate the precise injection volume.
-
Administer the assigned dose of fluoxetine or vehicle via IP injection.
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Return the mouse to its home cage.
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30 minutes post-injection , gently place the mouse into the swim cylinder.
-
Record the session for 6 minutes.
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After 6 minutes, remove the mouse, dry it thoroughly with a paper towel, and place it in a heated recovery cage before returning it to its home cage.
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Change the water between each animal to ensure cleanliness and remove olfactory cues.
-
-
Data Analysis:
-
A trained observer, blind to the experimental groups, should score the videos.
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Measure the total time the mouse spends immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling movements, with movements limited to those necessary to keep the head above water.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare each dose group to the vehicle control.
-
(Control Experiment) To rule out hyperactivity or sedation, a separate cohort of mice should be tested in an open field arena 30 minutes after injection. Analyze total distance traveled. There should be no significant difference between groups if the FST effects are specific to antidepressant-like activity.
-
Expected Results & Interpretation:
A successful experiment will show a dose-dependent decrease in immobility time. The optimal dose is the lowest dose that produces a statistically significant reduction in immobility without causing a significant change in locomotor activity in the open field test.
Typical Dose Ranges for SSRIs in Rodent Behavioral Assays:
| Compound | Animal Model | Typical Dose Range (mg/kg) | Route | Reference |
| Fluoxetine | Mouse | 5 - 20 | IP, PO | [5] |
| Paroxetine | Mouse | 5 - 10 | SC | [6] |
| Citalopram | Mouse | 10 - 20 | IP | [6] |
| Escitalopram | Rat | 2.6 | PO | [9] |
| Vortioxetine | Rat | 0.5 - 2.0 | PO | [9] |
Logical Troubleshooting Flowchart:
References
-
Breese, G. R., Cooper, B. R., & Mueller, R. A. (1975). BEHAVIORAL AND BIOCHEMICAL INTERACTIONS OF 5,7-DIHYDROXY-TRYPTAMINE WITH VARIOUS DRUGS WHEN ADMINISTRERED INTRACISTERNALLY TO ADULT AND DEVELOPING RATS. NIDA Research Monograph, (3), 137-151. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reconcile | C17H19ClF3NO | CID 62857. PubChem. Retrieved from [Link]
-
Fawver, J., & Pope, J. E. (2025). Practical guide for prescribing MAOIs: Debunking myths and removing barriers. ResearchGate. Retrieved from [Link]
-
Christensen, T., Kjeldsen, L. J., & Perona, M. T. (2013). Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice. Frontiers in Behavioral Neuroscience, 7, 19. Retrieved from [Link]
-
Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]
-
Al-Sabi, A., & El-Sawy, E. R. (2022). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417. PubChem. Retrieved from [Link]
-
Castelhano-Carlos, M. J., & Sousa, N. (2010). The Mouse Forced Swim Test. Journal of Visualized Experiments, (36), e1935. Retrieved from [Link]
-
Zang, Y., et al. (2017). Effect of selective serotonin reuptake inhibitor discontinuation on anxiety-like behaviours in mice. Journal of Psychopharmacology, 31(1), 118-129. Retrieved from [Link]
-
Jacobsen, J. P. R., et al. (2014). Chronic SSRI Treatment Exacerbates Serotonin Deficiency in Humanized Tph2 Mutant Mice. ACS Chemical Neuroscience, 5(8), 696-706. Retrieved from [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]
-
NC3Rs. (2021, July 29). Forced swim test in rodents. Retrieved from [Link]
-
Smith, J., et al. (2023). Evaluation of Vortioxetine on Global DNA Methylation in Maternal and Offspring Rats and In Silico Molecular Docking to Key Epigenetic Enzymes. International Journal of Molecular Sciences, 24(1), 123. Retrieved from [Link]
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
de David, A. C., et al. (2017). Failure to detect the action of antidepressants in the forced swim test in Swiss mice. Acta Neuropsychiatrica, 29(6), 373-380. Retrieved from [Link]
Sources
- 1. This compound|CAS 30684-07-2 [benchchem.com]
- 2. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mrcbndu.ox.ac.uk [mrcbndu.ox.ac.uk]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Refining the Purification of N-Methyl-3-phenylpropylamine Hydrochloride
Welcome to the technical support center for the purification of N-Methyl-3-phenylpropylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to equip you with the knowledge to not only solve common purification issues but also to understand the underlying chemical principles for more robust and reproducible results.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: My final product is an oil or a sticky solid instead of a crystalline powder. What should I do?
Answer:
The oily or sticky nature of your product typically indicates the presence of impurities or residual solvent. Impurities can disrupt the crystal lattice formation, while solvents can act as a plasticizer. Here’s a systematic approach to troubleshoot this issue:
Causality:
-
Residual Solvent: Incomplete drying is a common culprit. Solvents like diethyl ether, ethyl acetate, or even water can be trapped within the product.
-
Presence of Free Base: If the protonation of the amine to its hydrochloride salt is incomplete, the remaining free base (which is often an oil at room temperature) will prevent crystallization.
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Hygroscopic Nature: Amine hydrochlorides can be hygroscopic, absorbing moisture from the atmosphere, which can lead to a sticky or oily appearance.
-
Process-Related Impurities: Unreacted starting materials or byproducts from the synthesis can interfere with crystallization.
Troubleshooting Protocol:
-
Ensure Complete Drying: Dry your product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.
-
Verify Complete Protonation:
-
Dissolve a small sample of your product in a suitable solvent (e.g., methanol) and check the pH. An acidic pH is expected.
-
If the pH is neutral or basic, add a stoichiometric amount of a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise to a solution of your crude product in an appropriate solvent, with stirring, until precipitation is complete.
-
-
Perform a Solvent Trituration:
-
If residual non-polar impurities are suspected, suspend your oily product in a non-polar solvent in which the hydrochloride salt is insoluble (e.g., cold diethyl ether or hexane).
-
Stir the suspension vigorously. The desired salt should solidify, while the impurities remain dissolved in the solvent.
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Filter the solid and wash with fresh, cold solvent.
-
-
Recrystallization: If the above steps fail, recrystallization is the most effective method for obtaining a pure, crystalline product. Refer to the detailed recrystallization protocol in Section 2.
Question 2: My recrystallized this compound has low purity, as confirmed by TLC/HPLC. How can I improve it?
Answer:
Low purity after recrystallization suggests that the chosen solvent system is not optimal for separating the desired product from its impurities. The key to successful recrystallization is selecting a solvent (or solvent mixture) in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.
Causality:
-
Inappropriate Solvent Choice: The solvent may be too good a solvent even at low temperatures, leading to significant product loss in the mother liquor, or too poor a solvent, causing premature precipitation along with impurities.
-
Co-precipitation of Impurities: If impurities have similar solubility profiles to the product, they may co-precipitate.
-
Insufficient Cooling or Equilibration Time: Rushing the cooling process can lead to the trapping of impurities within the crystal lattice.
Troubleshooting and Optimization Workflow:
Caption: Workflow for improving recrystallization purity.
Step-by-Step Optimization:
-
Identify the Impurities: If possible, identify the main impurities using techniques like NMR or LC-MS. Knowing their structure and polarity is crucial for selecting an appropriate solvent system.
-
Solvent Screening:
-
For less polar impurities: Try a more polar recrystallization solvent. Good starting points for amine hydrochlorides are isopropanol, ethanol, or mixtures of ethanol and water.
-
For more polar impurities: A less polar solvent system might be effective. Consider mixtures like isopropanol/diethyl ether or ethanol/ethyl acetate.
-
The table below provides a starting point for solvent selection.
-
| Solvent/Mixture | Polarity | Comments |
| Isopropanol (IPA) | Polar | Good general-purpose solvent for amine hydrochlorides. |
| Ethanol (EtOH) | Polar | Similar to IPA, can be used as an alternative. |
| Methanol (MeOH) | Very Polar | Often too good a solvent, leading to low recovery. Can be used in a solvent/anti-solvent system. |
| IPA/Diethyl Ether | Variable | The ratio can be adjusted to fine-tune the polarity. Ether acts as an anti-solvent. |
| EtOH/Ethyl Acetate | Variable | Another versatile mixed solvent system. |
| Acetonitrile (ACN) | Polar Aprotic | Can be a good choice if protic solvents are problematic. |
| Water | Very Polar | Use with caution as amine hydrochlorides can be very soluble. Often used in combination with a less polar solvent. |
-
Optimize the Recrystallization Process:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a small crystal of pure product to the cooled, saturated solution to induce crystallization.
-
-
Consider a Second Recrystallization: If a single recrystallization is insufficient, a second recrystallization using the same or a different optimized solvent system can significantly improve purity.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification and analytical procedures.
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on the specific impurities present (see Section 1, Question 2).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol)
-
Erlenmeyer flask
-
Hotplate with stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold wash solvent (same as recrystallization solvent)
Procedure:
Caption: General workflow for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol). Heat the mixture gently with stirring on a hotplate until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For optimal crystal growth, do not disturb the flask during this initial cooling phase. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to a constant weight.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the purification.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Dichloromethane:Methanol, 9:1 v/v, with a few drops of triethylamine)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin or potassium permanganate)
Procedure:
-
Sample Preparation: Prepare dilute solutions of your crude and purified product in a suitable solvent (e.g., methanol).
-
Spotting: Using a capillary tube, spot the solutions on the baseline of a TLC plate. Also, spot the starting materials if available for comparison.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Amines can also be visualized by staining with ninhydrin (which typically gives a purple or yellow spot after heating) or potassium permanganate (which gives a yellow spot on a purple background).
-
Analysis: A pure sample should show a single spot. Compare the Rf values of the spots in the crude and purified lanes to assess the removal of impurities.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: The impurities will largely depend on the synthetic route used. Common impurities include:
-
3-Phenylpropylamine: From incomplete methylation of the primary amine.
-
N,N-Dimethyl-3-phenylpropylamine: From over-methylation.
-
Unreacted starting materials: Such as 3-phenylpropanal or 3-phenylpropylamine.
-
Byproducts of the reduction step: If a reductive amination was performed.
Q2: Can I use column chromatography to purify this compound?
A2: While possible, it is often not the preferred method for purifying the hydrochloride salt due to its high polarity and potential for strong interaction with the silica gel stationary phase, which can lead to poor separation and recovery. It is generally more effective to purify the free base by column chromatography and then convert the purified free base to the hydrochloride salt. If you must chromatograph the salt, consider using a more polar stationary phase like alumina or a reverse-phase column.
Q3: How do I convert the purified hydrochloride salt back to the free base?
A3: To obtain the free base, dissolve the hydrochloride salt in water and add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), until the solution is basic (pH > 10). Then, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts can then be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the free base.
Q4: What are the best analytical techniques to confirm the purity and identity of my final product?
A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the hydrochloride salt.[1]
References
- Google Patents. (2008). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. CN100430376C.
-
Frontier, A. (2024). Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
Sources
Validation & Comparative
A Head-to-Head Comparative Analysis: N-Methyl-3-phenylpropylamine Hydrochloride and Phenethylamine Derivatives
A Technical Guide for Researchers in Pharmacology and Drug Development
Authored by: A Senior Application Scientist
Abstract
This guide provides a detailed comparative analysis of N-Methyl-3-phenylpropylamine hydrochloride and the broader class of phenethylamine derivatives. While both entities share a core structural motif and exert influence over monoaminergic systems, their pharmacological profiles exhibit critical distinctions. This document synthesizes the current understanding of their mechanisms of action, explores their structure-activity relationships, and presents standardized experimental protocols for a direct head-to-head comparison to address existing data gaps. The intended audience includes researchers, scientists, and drug development professionals seeking to navigate the subtleties of these psychoactive compounds.
Introduction: Unveiling the Structural and Functional Landscape
The phenethylamine scaffold is a cornerstone in medicinal chemistry, serving as the backbone for a vast array of endogenous neurotransmitters and synthetic psychoactive compounds.[1][2][3] Its derivatives are renowned for their profound effects on the central nervous system, primarily through modulation of dopamine, norepinephrine, and serotonin pathways.[2][4] This guide focuses on a comparative examination of this compound, a less-characterized derivative, and the well-established class of phenethylamine derivatives.
This compound (CAS: 30684-07-2) is an aralkylamine with the molecular formula C₁₀H₁₆ClN.[5] It is primarily utilized as a research chemical and a synthetic intermediate in the production of more complex pharmaceuticals, including the antihypertensive agent Labetalol and the antidepressant fluoxetine.[6][7][8] Preliminary in vitro studies suggest its mechanism of action involves the inhibition of serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT) transporters.[5]
Phenethylamine derivatives encompass a broad family of compounds characterized by the phenethylamine backbone. This class includes endogenous catecholamines like dopamine and norepinephrine, as well as synthetic stimulants and empathogens.[1][2] The parent compound, phenethylamine, is a trace amine that functions as a monoamine releasing agent and a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[2][9]
This guide will delve into the known pharmacological profiles of these compounds, highlight the current gaps in direct comparative data, and provide robust experimental workflows to empower researchers to conduct their own head-to-head studies.
Comparative Pharmacological Profiles: Knowns and Unknowns
A direct, quantitative comparison of N-Methyl-3-phenylpropylamine and phenethylamine derivatives is hampered by a lack of publicly available head-to-head studies.[9] However, based on existing data for individual compounds, we can construct a preliminary comparative framework.
| Feature | This compound | Phenethylamine Derivatives (General) |
| Primary Mechanism | Primarily a monoamine reuptake inhibitor (SERT > NET > DAT).[5] | Primarily monoamine releasing agents and TAAR1 agonists.[2][9] |
| Molecular Targets | SERT, NET, DAT.[5] | TAAR1, VMAT2, monoamine transporters.[2][4] |
| Reported Effects | Influences serotonergic and noradrenergic neurotransmission.[5] | Central nervous system stimulation.[4][9] |
| Key Applications | Research chemical, synthetic intermediate for pharmaceuticals.[5][6] | Therapeutic agents (antidepressants, stimulants), research tools.[2] |
Causality Behind Experimental Choices: To bridge the knowledge gap, a systematic in vitro and in vivo characterization is necessary. The following proposed experiments are designed to elucidate the distinct pharmacological properties of N-Methyl-3-phenylpropylamine in direct comparison to a representative phenethylamine derivative, such as phenethylamine itself or amphetamine.
Proposed Experimental Workflows for Head-to-Head Comparison
The following protocols are designed as self-validating systems, incorporating appropriate controls and established methodologies to ensure data integrity and reproducibility.
In Vitro Monoamine Transporter Binding and Uptake Inhibition Assays
Objective: To quantitatively determine and compare the binding affinities (Ki) and functional potencies (IC50) of this compound and a reference phenethylamine derivative at human SERT, NET, and DAT.
Methodology:
-
Cell Culture and Transfection: Utilize HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligand Binding Assays:
-
Prepare cell membrane homogenates from the transfected cells.
-
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]WIN 35,428 for hDAT) in the presence of increasing concentrations of the test compounds.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
-
Synaptosomal Uptake Assays:
-
Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Pre-incubate synaptosomes with increasing concentrations of the test compounds.
-
Initiate uptake by adding the respective radiolabeled monoamine ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).
-
Terminate the uptake reaction by rapid filtration.
-
Measure the amount of radioactivity taken up by the synaptosomes.
-
Calculate IC50 values from concentration-response curves.
-
Data Presentation:
| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| N-Methyl-3-phenylpropylamine HCl | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| Phenethylamine | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Experimental Workflow Diagram:
Caption: Workflow for in vitro monoamine transporter assays.
In Vivo Assessment of Locomotor Activity
Objective: To evaluate and compare the effects of this compound and a reference phenethylamine derivative on spontaneous locomotor activity in rodents, a behavioral proxy for central stimulant effects.
Methodology:
-
Animals: Use adult male C57BL/6 mice. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Employ an open field arena equipped with an automated video tracking system.[10][11]
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.[12]
-
Administer the test compounds (N-Methyl-3-phenylpropylamine HCl, reference phenethylamine, or vehicle) via intraperitoneal injection.
-
Place each mouse individually into the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes).
-
The video tracking software will quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[13]
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
Data Presentation:
| Treatment | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | To be determined | To be determined | To be determined |
| N-Methyl-3-phenylpropylamine HCl (Dose 1) | To be determined | To be determined | To be determined |
| N-Methyl-3-phenylpropylamine HCl (Dose 2) | To be determined | To be determined | To be determined |
| Phenethylamine (Dose 1) | To be determined | To be determined | To be determined |
| Phenethylamine (Dose 2) | To be determined | To be determined | To be determined |
Experimental Workflow Diagram:
Caption: Workflow for in vivo locomotor activity assessment.
Signaling Pathways and Structure-Activity Relationships
Monoamine Reuptake Inhibition vs. Release
The fundamental difference in the proposed mechanisms of N-Methyl-3-phenylpropylamine and phenethylamine derivatives lies in their interaction with monoamine transporters.
-
Reuptake Inhibitors (e.g., proposed for N-Methyl-3-phenylpropylamine) act by blocking the transporter protein, thereby increasing the synaptic concentration of the neurotransmitter.
-
Releasing Agents (e.g., phenethylamine) are substrates for the transporters and, once inside the presynaptic terminal, induce reverse transport of the neurotransmitter into the synapse.
Signaling Pathway Diagram:
Caption: Contrasting mechanisms of reuptake inhibition and release.
Structure-Activity Relationships (SAR)
The vast chemical space of phenethylamine derivatives allows for a wide range of pharmacological activities based on substitutions to the core structure.[1][4] Key modifications include:
-
Substitution on the phenyl ring: Can alter selectivity for different monoamine transporters.
-
Alkylation of the amine: Can influence potency and metabolic stability.
-
Substitution on the ethyl chain: Can create chiral centers and affect receptor interactions.
For N-Methyl-3-phenylpropylamine, the N-methylation and the propyl chain likely contribute to its distinct profile compared to the parent phenethylamine. Further research is needed to fully elucidate its SAR.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and phenethylamine derivatives, highlighting their distinct proposed mechanisms of action. While direct comparative data remains limited, the provided experimental protocols offer a clear path forward for researchers to conduct head-to-head studies. A thorough investigation of the in vitro and in vivo pharmacology of N-Methyl-3-phenylpropylamine is crucial to fully understand its therapeutic potential and differentiate its profile from the broader class of phenethylamines. Such research will undoubtedly contribute to a more nuanced understanding of monoaminergic modulation and aid in the development of novel therapeutics.
References
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N-Methyl-PPPA - Wikipedia. [Link]
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Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. [Link]
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC - PubMed Central. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics - KoreaScience. [Link]
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Methylenedioxyphenylpropylamines - Wikipedia. [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]
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Phenethylamine - Wikipedia. [Link]
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N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem - NIH. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. [Link]
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3-Hydroxy-N-methyl-3-phenyl-propylamine: Comprehensive Overview and Applications. [Link]
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Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC - NIH. [Link]
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Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. [Link]
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(PDF) PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW - ResearchGate. [Link]
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Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - JoVE. [Link]
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Details for Phenethylamines - Unodc. [Link]
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Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. [Link]
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Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC. [Link]
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(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. [Link]
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Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PubMed Central. [Link]
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Phenylethylamine HCL vs Adderall: Comparing Two Stimulant Options - BRC Recovery. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of N-Methyl-3-phenylpropylamine Derivatives as Monoamine Transporter Inhibitors
This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-Methyl-3-phenylpropylamine hydrochloride derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and comparative analysis of these compounds, offering field-proven insights into their modulation of monoamine transporters.
Introduction: The Significance of the N-Methyl-3-phenylpropylamine Scaffold in Neuropharmacology
The N-Methyl-3-phenylpropylamine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system. Its derivatives are renowned for their interaction with monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)[1][2]. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, such as depression and attention deficit hyperactivity disorder (ADHD)[2][3].
Understanding the structure-activity relationship of this class of compounds is paramount for designing novel ligands with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide will explore the nuances of how subtle molecular modifications to the N-Methyl-3-phenylpropylamine core translate into significant changes in biological activity.
Synthetic Strategies for N-Methyl-3-phenylpropylamine Derivatives
The synthesis of N-Methyl-3-phenylpropylamine derivatives can be achieved through several strategic routes. The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials. Key methods include the Mannich reaction followed by reduction, reductive amination, and direct N-alkylation[1][4][5].
Experimental Protocol: Synthesis of N-Substituted Derivatives via Reductive Amination
This protocol details a versatile one-pot reaction for synthesizing a variety of N-substituted 1-methyl-3-phenylpropylamine derivatives from a ketone precursor.
Materials:
-
4-Phenyl-2-butanone
-
Primary amine (e.g., methylamine, ethylamine, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of 4-phenyl-2-butanone (1.0 equivalent) in DCM or DCE (0.2 M), add the primary amine (1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-substituted derivative.
Causality Behind Experimental Choices: The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the imine intermediate without affecting the ketone starting material. The acidic catalyst protonates the ketone, making it more susceptible to nucleophilic attack by the amine.
Biological Evaluation: Monoamine Transporter Uptake Assay
To establish the SAR of the synthesized derivatives, a robust biological assay is essential. The monoamine transporter uptake assay is a standard in vitro method to determine the potency of compounds in inhibiting the reuptake of neurotransmitters.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay
This protocol outlines the measurement of a test compound's ability to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine)
-
Test compounds and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)
-
96-well microplates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer[6].
-
Assay Initiation: Wash the cells with assay buffer and then add the diluted test compounds or reference inhibitors.
-
Radioligand Addition: Add the radiolabeled monoamine to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the transporter activity) by fitting the data to a dose-response curve.
Self-Validating System: The inclusion of known selective inhibitors as positive controls for each transporter assay validates the experimental setup and ensures the reliability of the obtained data.
Comparative Analysis of Structure-Activity Relationships
The biological activity of N-Methyl-3-phenylpropylamine derivatives is highly dependent on their chemical structure. Modifications to the phenyl ring, the propyl chain, and the amino group can significantly alter their potency and selectivity for the different monoamine transporters[6].
Phenyl Ring Substitutions
Substituents on the phenyl ring play a critical role in modulating the affinity and selectivity of these compounds.
-
Electron-withdrawing groups: Halogen substitution, particularly at the para-position of the phenyl ring, has been shown to enhance potency at SERT[7]. For example, the addition of a p-chloro substituent to amphetamine derivatives increases their relative potency at SERT[7].
-
Electron-donating groups: The introduction of electron-donating groups can also influence activity. The position of the substituent is crucial, with para-substitution often leading to more favorable interactions within the transporter binding pocket compared to ortho or meta positions[8][9].
Propyl Chain Modifications
The three-carbon propyl chain is a key structural feature. Alterations to its length or rigidity can significantly impact biological activity. Shortening or lengthening the chain generally leads to a decrease in potency.
Amino Group Substitutions
N-alkylation of the amino group is a common modification that can fine-tune the selectivity of the derivatives.
-
N-methylation: N-methylation is often crucial for activity at SERT[6].
-
Increased N-alkyl chain length: Increasing the length of the N-alkyl substituent has been observed to augment the relative potency at SERT in amphetamine analogs[7].
Quantitative Bioactivity Data
The following table summarizes the in vitro bioactivity of selected phenylpropylamine derivatives and related compounds on human monoamine transporters. The data is presented as IC₅₀ or Kᵢ values, which represent the concentration of the compound required to inhibit 50% of the transporter activity or the binding affinity, respectively. Lower values indicate higher potency.
| Compound | Phenyl Ring Substitution | N-Substitution | SERT (IC₅₀/Kᵢ, nM) | NET (IC₅₀/Kᵢ, nM) | DAT (IC₅₀/Kᵢ, nM) | Reference |
| Fluoxetine | 4-Trifluoromethylphenoxy | Methyl | 1.1 | 160 | 940 | [10] |
| Atomoxetine | 2-Methylphenoxy | Methyl | 36 | 3.5 | 117 | [10] |
| Nisoxetine | 2-Methoxyphenoxy | Methyl | 80 | 0.8 | 39 | [11] |
| (R)-PYINXT | 3-Iodo-pyridin-2-yloxy | Methyl | - | 0.53 (Kd) | - | [11] |
Note: The data presented is a compilation from various sources and should be used for comparative purposes. Experimental conditions may vary between studies.
Mechanistic Insights and Signaling Pathways
N-Methyl-3-phenylpropylamine derivatives exert their effects by inhibiting the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft[2]. This enhanced neurotransmitter availability leads to the activation of downstream signaling pathways.
The regulation of monoamine transporters themselves is a complex process involving protein phosphorylation and post-translational modifications[3][12]. For instance, the mitogen-activated protein kinase (MAPK) pathway can regulate the activity of SERT[12][13]. Inhibition of these transporters can, in turn, influence these regulatory pathways, leading to long-term changes in neuronal function.
Diagram of Monoamine Transporter Inhibition and Downstream Effects
Caption: Inhibition of monoamine transporters by N-Methyl-3-phenylpropylamine derivatives.
Conclusion and Future Directions
The N-Methyl-3-phenylpropylamine scaffold remains a highly valuable template for the design of potent and selective monoamine transporter inhibitors. This guide has provided a framework for understanding the key structure-activity relationships that govern the biological activity of its derivatives. By systematically modifying the phenyl ring, propyl chain, and amino group, researchers can fine-tune the pharmacological profile of these compounds.
Future research in this area should focus on exploring novel substitutions and stereochemical configurations to further enhance selectivity, particularly for DAT, and to develop compounds with improved drug-like properties. The detailed experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of new chemical entities based on this privileged scaffold.
References
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central. [Link]
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Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. [Link]
-
Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central. [Link]
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Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology. [Link]
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Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. PubMed. [Link]
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(R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. PubMed. [Link]
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Characterization of structurally diverse inhibitors at the monoamine transporters. Duquesne Scholarship Collection. [Link]
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Overview of Monoamine Transporters. PubMed Central. [Link]
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Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PubMed Central. [Link]
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Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. PubMed. [Link]
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Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. PubMed. [Link]
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Monoamine transporter. Wikipedia. [Link]
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- A kind of preparation method of 3- phenylpropylamine.
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Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. University of Technology. [Link]
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16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
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Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders. Frontiers in Cellular Neuroscience. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]
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Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]
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Substituent Effects on Aromatic Substitution. YouTube. [Link]
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Assessing the Reproducibility of Published Findings on N-Methyl-3-phenylpropylamine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of published findings is the bedrock of scientific advancement. This guide provides an in-depth technical assessment of N-Methyl-3-phenylpropylamine hydrochloride, a key pharmacological building block. By critically evaluating and comparing published data on its synthesis, characterization, and biological activity, this document serves as a practical resource for scientists working with this and similar molecules.
Introduction: The Significance of this compound
This compound is an aralkylamine that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] Its core structure is a recurring motif in compounds targeting the central nervous system. Notably, it is a known selective inhibitor of serotonin reuptake, making it a compound of interest in the development of antidepressants and anxiolytics.[1][2] The reproducibility of its synthesis and biological activity is therefore of paramount importance for any research and development program that utilizes this scaffold.
This guide will dissect the common synthetic routes, compare their reported efficiencies, and evaluate the analytical methods used for its characterization. Furthermore, we will place its biological activity in context by comparing its potency with established Selective Serotonin Reuptake Inhibitors (SSRIs).
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound has been approached through several methodologies, with the Mannich reaction and reductive amination being the most prominent. The choice of synthetic route can significantly impact yield, purity, and scalability.
The Mannich Reaction: A Versatile Approach
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, formaldehyde, and a primary or secondary amine.[3] In the context of this compound synthesis, this typically involves the reaction of a substituted propiophenone with methylamine and formaldehyde.[2]
A patented method for a structurally related compound, N-methyl-3-phenyl-3-hydroxyl-propylamine, provides valuable insights into the efficiency of this approach. The four-step synthesis, commencing with a Mannich reaction, reports an impressive overall yield of ≥ 74%.[1] The initial Mannich reaction step itself boasts a yield of 91.5%.[1]
Table 1: Reported Yields for a Mannich Reaction-based Synthesis
| Step | Reaction | Reported Yield | Reported Purity (HPLC) | Reference |
| 1 | Mannich Reaction | 91.5% | 99.9% (intermediate) | [1] |
| 2-4 | Subsequent Steps | - | - | [1] |
| Overall | Four-Step Synthesis | ≥ 74% | 98.98% (final product) | [1] |
The high yields and purities reported in this patent highlight the robustness of the Mannich reaction for constructing the core N-methyl-3-phenylpropylamine backbone. The reaction conditions are generally mild, and the starting materials are readily available, making it an attractive option for both laboratory-scale and industrial production.[1]
Alternative Synthetic Routes
While the Mannich reaction is a powerful tool, other methods such as the reductive ring-opening of heterocyclic precursors have also been explored for the synthesis of N-methyl-3-phenylpropylamine analogues.[2] This method involves the cleavage of a strained heterocyclic ring, such as an isoxazolidine, to generate the desired linear amine. However, detailed comparative yield and purity data for this specific route in direct comparison to the Mannich reaction for this compound are less readily available in the reviewed literature.
Analytical Characterization: Ensuring Purity and Identity
The rigorous analytical characterization of this compound is crucial to validate its structure and purity, which are critical for reproducible biological studies. A multi-technique approach is standard practice.
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of this compound. A typical method involves reversed-phase chromatography with UV detection. Published data for related compounds demonstrate the capability of HPLC to achieve baseline separation of the main compound from its impurities, with purities often exceeding 99%.[1]
Detailed Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Biological Activity: A Comparative Look at Serotonin Reuptake Inhibition
The primary reported biological activity of this compound is its ability to selectively inhibit the reuptake of serotonin by the serotonin transporter (SERT).[1] This mechanism of action is shared by a class of widely prescribed antidepressants known as Selective Serotonin Reuptake Inhibitors (SSRIs). To assess the potential of this compound, its inhibitory potency (Ki) can be compared to that of established SSRIs.
Table 2: Comparative Ki Values for Serotonin Transporter (SERT) Inhibition
| Compound | Ki (nM) for SERT | Reference |
| N-Methyl-3-phenylpropylamine | 55 | [1] |
| Fluoxetine | 191.2 (sigma-1 receptor) | [4] |
| Sertraline | 0.15 - 3.3 | [5] |
| Paroxetine | 0.07 - 0.2 | [6] |
| Citalopram | Not explicitly found | |
| Escitalopram | 0.8 - 1.1 | [7] |
Note: The Ki value for Fluoxetine is for the sigma-1 receptor, as a direct SERT Ki value was not found in the initial search. This highlights the importance of consulting primary literature for specific binding affinities.
The data indicates that N-Methyl-3-phenylpropylamine is a potent inhibitor of serotonin reuptake. Its Ki value of 55 nM is within the range of therapeutic relevance, although it appears to be less potent than some of the established SSRIs like Sertraline and Paroxetine.
Experimental Protocol: Serotonin Reuptake Inhibition Assay
The following is a generalized protocol for an in vitro serotonin reuptake inhibition assay using radiolabeled serotonin.
Materials:
-
Cell line expressing the human serotonin transporter (hSERT).
-
[³H]Serotonin (radioligand).
-
Test compounds (including this compound and reference SSRIs).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Radioligand Addition: Add a fixed concentration of [³H]Serotonin to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the internalized [³H]Serotonin.
-
Scintillation Counting: Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]Serotonin uptake for each compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Workflow and Pathways
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key experimental workflows.
Caption: The analytical workflow for the characterization of this compound.
Caption: A schematic of the in vitro serotonin reuptake inhibition assay workflow.
Conclusion and Future Directions
This guide has provided a comparative assessment of published findings on this compound, focusing on its synthesis, characterization, and biological activity. The Mannich reaction stands out as a high-yielding and reproducible method for its synthesis. The analytical techniques discussed are robust and essential for ensuring the quality of the compound for research purposes.
The biological data confirms that this compound is a potent serotonin reuptake inhibitor, warranting further investigation. For future studies, a direct head-to-head comparison of different synthetic routes, including reductive amination, with detailed yield and impurity profiling would be highly valuable to the scientific community. Furthermore, a comprehensive screening against a broader panel of neurotransmitter transporters and receptors would provide a more complete pharmacological profile of this interesting molecule. By adhering to rigorous and well-documented experimental protocols, researchers can ensure the reproducibility of their findings and contribute to the advancement of medicinal chemistry and drug discovery.
References
- Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. CN100430376C.
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Sertraline. In: Wikipedia. [Link]
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Escitalopram. In: Wikipedia. [Link]
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Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day. PMC. [Link]
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Paroxetine. PubChem. [Link]
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Escitalopram. StatPearls. [Link]
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Citalopram. PubChem. [Link]
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Fluoxetine. In: Wikipedia. [Link]
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Synthesis of Mannich bases hydrochloride 1. ResearchGate. [Link]
-
PharmGKB summary: sertraline pathway, pharmacokinetics. PMC. [Link]
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Systematic review and meta-analysis on the therapeutic reference range for escitalopram: Blood concentrations, clinical effects and serotonin transporter occupancy. PMC. [Link]
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Paroxetine. In: Wikipedia. [Link]
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Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Patsnap Eureka. [Link]
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Clinical pharmacokinetics of fluoxetine. PubMed. [Link]
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Sertraline (oral route). Mayo Clinic. [Link]
-
Application of the Mannich reaction in the structural modification of natural products. NIH. [Link]
-
Paroxetine. StatPearls. [Link]
-
Citalopram Hydrobromide. accessdata.fda.gov. [Link]
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Relationship between the dose of escitalopram and the SERT-occupancy... ResearchGate. [Link]
-
ZOLOFT (sertraline hydrochloride) Label. accessdata.fda.gov. [Link]
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PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr PRO-PAROXETINE Paroxetine Tablets Tablets, 10 mg, 20 mg and 30 mg. [Link]
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Review on Oxidative and Reductive Mannich Reaction. Organic Chemistry Research. [Link]
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Fluoxetine pharmacokinetics and tissue distribution suggest a possible role in reducing SARS-CoV-2 titers. medRxiv. [Link]
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-
Sertraline Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
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N-Methyl-3-phenylpropan-1-amine. PubChem. [Link]
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What is the maximum recommended dose of escitalopram (SSRI - Selective Serotonin Reuptake Inhibitor)?. Dr.Oracle. [Link]
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Synthetic applications of biologically important Mannich bases: An updated review. [Link]
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Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. [Link]
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Citalopram Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Analytical Methods. RSC Publishing. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Methyl-3-phenylpropylamine Hydrochloride
For the diligent researcher, scientist, or drug development professional, the commitment to safety and environmental stewardship extends beyond the benchtop to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Methyl-3-phenylpropylamine hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document is designed to be your preferred resource, offering clarity and actionable procedures that underscore our commitment to value beyond the product itself.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is paramount. This substance is classified as a hazardous chemical, and its safe handling is a priority.
Key Hazards:
-
Toxicity: this compound is harmful if swallowed or in contact with skin.
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects.
A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this chemical. All personnel involved in the disposal process must be trained on these hazards and the appropriate emergency procedures.
The Core Principle of Disposal: Incineration
The recommended and accepted method for the disposal of this compound is incineration by a licensed hazardous waste management facility. This process utilizes high temperatures to destroy the chemical, breaking it down into less harmful components.
Causality: Incineration is the preferred method because it ensures the complete destruction of the organic molecule, preventing its release into the environment where it could harm aquatic ecosystems. Direct disposal to landfill is not an acceptable practice due to the potential for leaching into the soil and groundwater. Never discharge this chemical into the sanitary sewer system.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for preparing this compound waste for collection by your institution's Environmental Health & Safety (EHS) department or a certified waste disposal contractor.
Step 1: Segregation and Container Selection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.
-
Dedicated Waste Stream: this compound waste should be collected in a dedicated container. Do not mix it with other waste streams, especially incompatible materials such as strong oxidizing agents.
-
Container Compatibility: Use a clean, dry, and chemically compatible waste container. High-density polyethylene (HDPE) or other plastic containers are generally preferred for corrosive materials. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid. The original product container can be reused if it is in good condition.
Step 2: Preparation of the Waste Solution for Incineration
For ease of handling and to meet the requirements of incineration facilities, solid this compound should be dissolved in a suitable combustible solvent.
-
Solvent Selection: Choose a compatible combustible solvent. Common choices for chlorinated organic compounds include:
-
Non-Halogenated Solvents: Ethanol, methanol, or a mixture of xylenes are often suitable. These are generally preferred by waste disposal facilities as they burn cleaner.
-
Halogenated Solvents: While less ideal, if the compound is already in a halogenated solvent like dichloromethane from an experimental procedure, it can be collected as a halogenated waste stream. Always keep halogenated and non-halogenated waste streams separate.
-
-
Concentration Limits: While specific limits are set by the disposal facility, a general best practice is to keep the concentration of the hazardous waste below 10% in the solvent. This reduces the overall hazard of the waste solution. Consult with your EHS department for specific concentration limits at your institution.
-
Procedure:
-
In a designated chemical fume hood, carefully add the chosen combustible solvent to the waste container.
-
Slowly add the solid this compound waste to the solvent, stirring gently to dissolve.
-
Ensure the final concentration is within the acceptable limits set by your institution.
-
Step 3: Proper Labeling of the Waste Container
Accurate and detailed labeling is a critical regulatory requirement and ensures the safety of everyone who will handle the waste.
Your hazardous waste label must include the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (no abbreviations or chemical formulas)
-
Composition and Concentration: List all components of the waste solution, including the solvent, with their approximate percentages. The total must equal 100%.
-
Hazard Identification: Indicate the primary hazards by checking the appropriate boxes (e.g., Toxic, Corrosive).
-
Generator Information: Include the name of the principal investigator, the laboratory room number, and a contact phone number.
Affix the completed label securely to the body of the waste container.
Step 4: Safe Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak. The secondary containment should be made of a material compatible with the waste.
-
Segregation: Ensure the container is stored away from incompatible materials.
-
Container Integrity: Keep the container lid securely fastened at all times, except when adding waste.
Step 5: Arranging for Waste Pickup
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal managed by the EHS department.
-
Timely Removal: Do not allow hazardous waste to accumulate in the laboratory. Once the container is full, or in accordance with your institution's policies (often within 90 days of the accumulation start date), arrange for its removal.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and the institutional EHS department immediately.
-
Personal Protective Equipment (PPE): If the spill is small and you are trained to handle it, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary depending on the scale of the spill and ventilation.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Disposal: All materials used in the cleanup must be disposed of as hazardous waste.
Visual Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Disposal Method | Incineration via a licensed hazardous waste facility. | Ensures complete destruction of the hazardous organic compound. |
| Waste Segregation | Collect in a dedicated, compatible container. Do not mix with other waste streams. | Prevents dangerous chemical reactions and ensures proper disposal routing. |
| Container Type | High-density polyethylene (HDPE) or other compatible plastic container. | Resistant to corrosion from the amine hydrochloride. |
| Preparation | Dissolve solid waste in a compatible combustible solvent (e.g., ethanol, methanol). | Facilitates handling and is a requirement for incineration. |
| Labeling | Use a "Hazardous Waste" label with full chemical name, composition, hazards, and generator details. | Ensures regulatory compliance and the safety of waste handlers. |
| Storage | In a designated Satellite Accumulation Area with secondary containment. | Provides a safe and controlled environment for temporary waste storage. |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your institution. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the Safety Data Sheet for this compound.
References
- Safety Data Sheet for this compound.
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators. [Link]
-
U.S. Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450, Occupational exposure to hazardous chemicals in laboratories. [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]
-
University of Maryland, Baltimore Environmental Health and Safety. Chemical Waste. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
